8,13-Abietadien-18-oic acid
Description
Palustric acid has been reported in Pinus nigra, Larix decidua, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12-13,17H,5-11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYBBUZURKHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862793 | |
| Record name | Abieta-8,13-dien-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8,13-Abietadien-18-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1945-53-5 | |
| Record name | PALUSTRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8,13-Abietadien-18-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
162 - 167 °C | |
| Record name | 8,13-Abietadien-18-oic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Abietadien-18-oic Acid Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of abietadien-18-oic acid, a diterpenoid of significant interest in pharmaceutical research. Due to common variations in nomenclature, this document will address the primary isomers to ensure clarity and accuracy for scientific applications.
Section 1: Isomer Clarification and Identification
The term "aietadien-18-oic acid" is often a variant spelling for "abietadien-18-oic acid." This diterpenoid carboxylic acid is characterized by a three-ring decahydrophenanthrene carbon skeleton. The position of the two double bonds within this framework defines the specific isomer. The most frequently encountered isomers in scientific literature and chemical databases are Abieta-7,13-dien-18-oic acid and 8,13-Abietadien-18-oic acid.
For the purposes of this guide, we will focus on these two prominent isomers to provide a clear and detailed technical overview.
Section 2: Core Chemical Information
Precise identification of chemical compounds is fundamental to reproducible research and drug development. This section provides the Chemical Abstracts Service (CAS) numbers and detailed structural information for the key isomers of abietadien-18-oic acid.
-
CAS Number: 17817-95-7[1]
The structural differences between these isomers are illustrated below. The numbering of the carbon atoms in the abietane skeleton is crucial for understanding the placement of the double bonds.
Caption: 2D chemical structures of Abieta-7,13-dien-18-oic acid and 8,13-Abietadien-18-oic acid.
Section 3: Physicochemical Properties and Data
Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for formulation development. The following table summarizes key computed properties for 8,13-Abietadien-18-oic acid, the more extensively documented isomer.
| Property | Value | Source |
| Molecular Formula | C20H30O2 | PubChem[3] |
| Molecular Weight | 302.45 g/mol | FooDB[2] |
| XLogP3 | 4.5 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | FooDB[2] |
| Hydrogen Bond Acceptor Count | 2 | FooDB[2] |
| Rotatable Bond Count | 2 | FooDB[2] |
| Polar Surface Area | 37.3 Ų | FooDB[2] |
| pKa (Strongest Acidic) | 4.59 | FooDB[2] |
| Water Solubility | 0.015 g/L (Predicted) | FooDB[2] |
Section 4: Conceptual Experimental Workflow for Characterization
The following diagram outlines a typical workflow for the isolation and characterization of abietadien-18-oic acid from a natural source, a common starting point for further research.
Caption: Conceptual workflow for the isolation and characterization of abietadien-18-oic acid.
-
Preparation: Air-dry and grind the plant material to a fine powder to increase the surface area for extraction.
-
Maceration: Submerge the powdered material in a suitable solvent (e.g., hexane for nonpolar compounds, followed by ethyl acetate for medium polarity compounds) in a sealed container.
-
Agitation: Gently agitate the mixture at room temperature for 24-48 hours to facilitate the dissolution of the target compounds.
-
Filtration: Filter the mixture to separate the solvent extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Rationale: The choice of solvents is critical and is based on the polarity of the target diterpenoids. A sequential extraction with solvents of increasing polarity allows for a preliminary fractionation of the extract.
Section 5: Biological Context and Potential Applications
Abietadien-18-oic acid and its derivatives belong to the broader class of diterpenoids, which are known for their diverse biological activities. While research on specific abietadien-18-oic acid isomers is ongoing, related compounds such as abietic acid and dehydroabietic acid have been investigated for various therapeutic properties.
Potential areas of investigation for abietadien-18-oic acid include:
-
Anti-inflammatory activity: Many diterpenoids exhibit anti-inflammatory effects.
-
Antimicrobial properties: The lipophilic nature of the molecule may allow for interaction with microbial membranes.
-
Cytotoxic effects: Potential applications in oncology research.
Further research is required to fully elucidate the pharmacological profile of each abietadien-18-oic acid isomer.
References
-
8,13-Abietadien-18-oic acid (FDB017403) . FooDB. [Link]
-
8,13-Abietadien-18-oic acid . PubChem. [Link]
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In vitro antimicrobial effects of 8,13-Abietadien-18-oic acid
An In-Depth Technical Guide to the In Vitro Antimicrobial Effects of 8,13-Abietadien-18-oic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the in vitro antimicrobial properties of 8,13-Abietadien-18-oic acid, also known as Palustric acid. As a naturally occurring abietane-type diterpenoid, this compound is part of a class of molecules that has garnered significant interest for its therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its evaluation, from initial screening to quantitative assessment of its efficacy against various microbial forms, including planktonic cells and biofilms.
Introduction to 8,13-Abietadien-18-oic Acid: A Profile
8,13-Abietadien-18-oic acid is a resin acid belonging to the abietane diterpenoid class of organic compounds, which are characterized by a four-isoprene unit structure.[1] These compounds are prominent secondary metabolites in coniferous plants and are known to possess a wide array of biological activities.[2][3] The interest in abietane diterpenoids like 8,13-Abietadien-18-oic acid stems from their potential to serve as scaffolds for new antimicrobial agents, particularly in an era of rising antimicrobial resistance (AMR).[2][4]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₂[5][6] |
| Molecular Weight | 302.45 g/mol [1] |
| CAS Number | 1945-53-5[1] |
| Class | Diterpenoid, Abietane[1] |
| Solubility | Practically insoluble in water; soluble in organic solvents.[7] |
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of abietane diterpenoids, including the closely related abietic acid, has been demonstrated against a spectrum of microorganisms. The efficacy is particularly notable against Gram-positive bacteria, though activity against Gram-negative bacteria and fungi has also been reported.[2][8] The structural differences in the microbial cell envelope are a key determinant of susceptibility.
Antibacterial Activity
Studies on related abietanes show pronounced activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Staphylococcus epidermidis.[2][8][9] The lipophilic nature of these compounds is thought to facilitate interaction with the bacterial cell membrane. Gram-negative bacteria, with their protective outer membrane, often exhibit higher resistance.[10] However, some derivatives have shown potent activity against Escherichia coli and Pseudomonas aeruginosa.[9]
Antifungal Activity
Antifungal properties have been evaluated against various yeasts and molds.[11] For instance, abietic acid has been tested against Candida species, including C. albicans, C. krusei, and C. tropicalis.[12] While its standalone fungicidal activity may be limited, with high Minimum Fungicidal Concentration (MFC) values, it has shown promise as an adjuvant, enhancing the efficacy of conventional antifungals like fluconazole.[13][12] This synergistic effect is a critical area of investigation for combating antifungal resistance.
Anti-Biofilm Potential
Microbial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics.[8] Abietane diterpenoids have demonstrated the ability to inhibit biofilm formation at sub-inhibitory concentrations and, in some cases, disrupt established biofilms.[14][15] For example, dehydroabietic acid, another related compound, was shown to prevent 50% of S. aureus biofilm formation at concentrations lower than its Minimum Inhibitory Concentration (MIC), suggesting a mechanism independent of direct bacterial killing.[15]
Table 1: Summary of Reported In Vitro Efficacy of Abietic Acid and Related Diterpenoids
| Organism | Test Compound | Assay | Result (Concentration) | Reference |
| Staphylococcus aureus | Abietic Acid | MIC | 8 - 60 µg/mL | [8] |
| Pseudomonas aeruginosa | Abietic Acid | MIC | >64 µg/mL (variable) | [8] |
| Candida albicans | Abietic Acid | MIC | >64 µg/mL | [8] |
| E. coli | Synthetic Abietane Derivative | MIC | 11.7 µg/mL | [9] |
| S. aureus Biofilm | Dehydroabietic Acid | IC₅₀ (Inhibition) | 30 µM | [15] |
| C. albicans & C. tropicalis | Abietic Acid + Fluconazole | Synergy | Enhanced fluconazole effect | [12] |
Note: Efficacy can vary significantly based on the specific derivative and microbial strain tested.
Postulated Mechanisms of Action
While the precise molecular targets for most abietane diterpenoids are not fully elucidated, the primary mechanism is believed to involve the disruption of the cell membrane.[10] This is supported by their greater efficacy against Gram-positive bacteria, which lack an outer membrane.
Potential Mechanisms Include:
-
Membrane Permeabilization: The lipophilic diterpenoid structure may intercalate into the lipid bilayer, disrupting its integrity, leading to leakage of essential ions and metabolites, and ultimately cell death.
-
Inhibition of Efflux Pumps: Some natural compounds can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can restore susceptibility to other drugs.
-
Enzyme Inhibition: Specific enzymes crucial for microbial survival, such as those involved in cell wall synthesis or virulence factor production, could be targeted.[10]
-
Anti-Quorum Sensing: By interfering with bacterial communication systems (quorum sensing), these compounds may inhibit the expression of virulence factors and biofilm formation without directly killing the bacteria.
Caption: Postulated antimicrobial mechanisms of 8,13-Abietadien-18-oic acid.
Core Experimental Protocols: A Self-Validating Framework
The following section details the essential in vitro methodologies for assessing the antimicrobial activity of 8,13-Abietadien-18-oic acid. Each protocol is designed as a self-validating system with requisite controls to ensure data integrity and reproducibility.[4][16]
Overall Experimental Workflow
The logical progression from initial screening to detailed quantitative analysis is crucial for efficiently characterizing a novel compound. A typical workflow involves a qualitative diffusion assay to confirm activity, followed by quantitative dilution assays to determine potency.
Caption: High-level workflow for antimicrobial compound evaluation.
Protocol: Agar Diffusion Assay (Initial Screening)
This method provides a qualitative assessment of antimicrobial activity and is excellent for initial screening.[4][16][17] It relies on the diffusion of the test compound through an agar medium inoculated with the target microorganism.
Methodology:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates. The choice of medium is critical; MHA is standardized for susceptibility testing and its composition has minimal interference with most antibiotics.
-
Inoculum Preparation: Culture the test microorganism in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] This standardization is vital for reproducibility.
-
Plate Inoculation: Uniformly streak the standardized inoculum onto the surface of the MHA plates using a sterile cotton swab.[17]
-
Compound Application:
-
Disk Diffusion: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface. Pipette a known volume (e.g., 10 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) onto each disc.[18]
-
Well Diffusion: Alternatively, punch wells (6-8 mm diameter) into the agar and add a known volume (e.g., 50 µL) of the test solution into each well.[19]
-
-
Controls (Self-Validation):
-
Negative Control: A disc or well containing only the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself has no antimicrobial effect.
-
Positive Control: A disc or well with a standard antibiotic of known efficacy against the test organism (e.g., Ciprofloxacin, Ampicillin). This validates the susceptibility of the microorganism.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours (for most bacteria) or at an appropriate temperature for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc/well where microbial growth is absent) in millimeters. A larger zone generally indicates greater potency.[16]
Protocol: Broth Microdilution Assay (MIC Determination)
This is the gold-standard quantitative method for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][17][19]
Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Compound Preparation: Prepare a stock solution of 8,13-Abietadien-18-oic acid in a suitable solvent. Add 100 µL of this solution (at 2x the highest desired test concentration) to the wells in column 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a gradient of decreasing compound concentrations.
-
Inoculum Preparation: Prepare a microbial suspension as described in 4.2, but dilute it further in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: Add 50 µL of the final standardized inoculum to all wells from column 1 to 11. The final volume in each well will be 100 µL.
-
Controls (Self-Validation):
-
Column 11 (Growth Control): Contains 50 µL MHB + 50 µL inoculum. This well must show turbidity for the test to be valid.
-
Column 12 (Sterility Control): Contains 100 µL of sterile MHB only. This well must remain clear, confirming the sterility of the medium.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay differentiates between microbistatic (growth-inhibiting) and microbicidal (killing) activity. It is a direct extension of the MIC assay.[8][19]
Methodology:
-
From the MIC Plate: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Subculture: Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 24-48 hours.
-
Result Interpretation: The MBC/MFC is the lowest concentration that results in no microbial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.[19]
Conclusion and Future Directions
8,13-Abietadien-18-oic acid and related abietane diterpenoids represent a promising class of natural products for antimicrobial drug discovery.[2] The methodologies outlined in this guide provide a robust framework for the systematic in vitro evaluation of their efficacy. Future research should focus on elucidating precise mechanisms of action, exploring synergistic combinations with existing antibiotics to combat resistance[12], and investigating the anti-biofilm properties that are critical for treating persistent infections.[14] Toxicological studies are also imperative to assess the safety profile of these compounds for potential therapeutic use.[14]
References
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Screening methods for natural products with antimicrobial activity: A review of the literature. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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Savoia, D. (2012). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Scientifica, 2012, 690341. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Djekic, D., & Tomic, S. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(19), 5966. [Link]
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Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
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Chemsrc. (2025). Abieta-8,13(15)-diene-18-oic acid methyl ester. Retrieved March 10, 2026, from [Link]
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Minimum inhibitory concentrations (mg/ml) of eight herbal extracts against two pathogens. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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Sieniawska, E., & Gorniak, R. (2024). Abietic Acid as a Novel Agent against Ocular Biofilms: An In Vitro and Preliminary In Vivo Investigation. International Journal of Molecular Sciences, 25(3), 1599. [Link]
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FooDB. (2018). Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). Retrieved March 10, 2026, from [Link]
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Ul-Hassan, S., & Gomes, C. L. (2021). Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment. Pharmaceutics, 13(6), 825. [Link]
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Bouyahya, A., & El-Sayed, M. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Molecules, 29(3), 648. [Link]
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National Center for Biotechnology Information. (n.d.). 8,13-Abietadien-18-oic acid. PubChem. Retrieved March 10, 2026, from [Link]
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Antimicrobial abietane diterpenoids against resistant bacteria and biofilms. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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(PDF) Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]
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de Oliveira, A. C. S., et al. (2023). Enhancing the Antifungal Efficacy of Fluconazole with a Diterpene: Abietic Acid as a Promising Adjuvant to Combat Antifungal Resistance in Candida spp. Antibiotics, 12(11), 1565. [Link]
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Fallarero, A., et al. (2013). (+)-Dehydroabietic Acid, an Abietane-Type Diterpene, Inhibits Staphylococcus aureus Biofilms in Vitro. International Journal of Molecular Sciences, 14(6), 12054-12072. [Link]
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Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied Microbiology and Biotechnology, 85(6), 1629-1642. [Link]
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PubChemLite. (n.d.). 8,13-abietadien-18-oic acid (C20H30O2). Retrieved March 10, 2026, from [Link]
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Zengin, G., et al. (2022). Extraction of Bioactive Compounds from Picea abies Bark Waste for Pharmaceutical, Nutraceutical and Cosmetic Uses. Molecules, 27(19), 6719. [Link]
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Wikipedia. (n.d.). Dehydroabietic acid. Retrieved March 10, 2026, from [Link]
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Abietadien-18-oic Acid: A Diterpenoid Scaffold for Novel Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: March 11, 2026
Abstract
Abietadien-18-oic acid, a diterpenoid resin acid found predominantly in coniferous trees, and its isomers, represent a promising class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the anti-inflammatory and anticancer properties of abietadien-18-oic acid isomers, with a focus on their underlying mechanisms of action involving key cellular signaling pathways. Detailed, field-proven protocols for evaluating the cytotoxic and anti-inflammatory activities of these compounds are presented, alongside visual diagrams of the implicated signaling cascades and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic utility of this versatile natural product scaffold.
Introduction: The Therapeutic Promise of Abietane Diterpenoids
The abietane skeleton, a tricyclic diterpenoid framework, is a common motif in a variety of natural products with diverse biological activities. Among these, the abietadien-18-oic acids stand out for their well-documented pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1] These compounds are the major constituents of pine resin and have been utilized in traditional medicine for centuries. Modern scientific investigation is now beginning to unravel the molecular mechanisms that underpin their therapeutic potential, opening new avenues for drug discovery and development.
The most common and extensively studied isomer is abietic acid (7,13-abietadien-18-oic acid) . Other notable isomers found in nature include levopimaric acid , neoabietic acid , and palustric acid , each with a unique arrangement of conjugated double bonds that influences their biological activity.[1] This guide will delve into the specific therapeutic actions of these isomers and provide the practical knowledge required to investigate their potential in a laboratory setting.
Molecular Mechanisms of Action: Targeting Key Signaling Pathways
The therapeutic effects of abietadien-18-oic acid isomers are largely attributed to their ability to modulate critical intracellular signaling pathways that regulate inflammation and cell survival. The two most prominent pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.
Inhibition of the NF-κB Signaling Pathway: A Central Anti-Inflammatory Mechanism
The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3] Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers.
Abietic acid has been shown to directly inhibit the NF-κB pathway by targeting IκB kinase β (IKKβ), a crucial enzyme for NF-κB activation.[1][4][5] By binding to IKKβ, abietic acid prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5] This action effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target inflammatory genes.[1][4]
Modulation of the PI3K/Akt Signaling Pathway: Impact on Cell Survival and Proliferation
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a frequent event in many types of cancer, promoting tumor progression and resistance to therapy.[6][7]
Studies have demonstrated that abietic acid can suppress the PI3K/Akt/mTOR signaling pathway.[8] This inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K.[8] The inactivation of Akt, in turn, can trigger apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.[8] The precise molecular targets of abietadien-18-oic acid isomers within this pathway are an active area of investigation.
Experimental Protocols for Therapeutic Evaluation
The following protocols provide detailed, step-by-step methodologies for assessing the cytotoxic and anti-inflammatory properties of abietadien-18-oic acid isomers in vitro.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]
Materials:
-
Abietadien-18-oic acid isomer (e.g., abietic acid, levopimaric acid)
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the abietadien-18-oic acid isomer in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and a known cytotoxic agent (positive control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Evaluation of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]
Principle: The Griess reagent is used to quantify nitrite (NO₂⁻), a stable and measurable end-product of NO metabolism in the cell culture supernatant.[12][13] A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.
Materials:
-
Abietadien-18-oic acid isomer
-
Complete cell culture medium
-
96-well cell culture plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the abietadien-18-oic acid isomer for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone).
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM).
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition by the compound compared to the LPS-only treated cells.
Comparative Biological Activities and Structure-Activity Relationships
The different isomers of abietadien-18-oic acid exhibit varying degrees of biological activity, which can be attributed to the specific stereochemistry and position of their double bonds.
| Isomer | Key Biological Activities | Reported IC₅₀ Values |
| Abietic Acid | Anti-inflammatory, Anticancer, Antimicrobial[1][4] | 0.06 µM (MCF-7 cells)[11] |
| Levopimaric Acid | Anticancer, Antioxidant, Antibacterial[10][15] | 15 µM (cisplatin-resistant A549 cells)[10] |
| Neoabietic Acid | Antimicrobial, Anti-inflammatory[16] | Data not readily available |
| Palustric Acid | Anti-inflammatory, Antimicrobial[3] | Data not readily available |
Structure-Activity Relationship Insights:
-
The carboxylic acid group at C-18 is crucial for the anti-inflammatory activity of abietic acid.[4]
-
The conjugated diene system is important for the biological activity, with alterations in its position affecting the potency and specificity of the compound.
-
Derivatization of the abietane scaffold has been shown to enhance cytotoxic and antimicrobial activities, suggesting that these natural products are excellent starting points for medicinal chemistry campaigns.
Conclusion and Future Directions
Abietadien-18-oic acid and its isomers represent a compelling class of natural products with significant potential for the development of novel anti-inflammatory and anticancer therapeutics. Their ability to modulate key signaling pathways like NF-κB and PI3K/Akt provides a solid mechanistic foundation for their observed biological effects. The detailed protocols provided in this guide offer a practical framework for researchers to further investigate these compounds and their derivatives.
Future research should focus on:
-
Elucidating the precise molecular targets of each isomer within the NF-κB and PI3K/Akt pathways.
-
Conducting comprehensive structure-activity relationship studies to design and synthesize more potent and selective analogs.
-
Evaluating the in vivo efficacy and safety of promising candidates in relevant animal models of inflammation and cancer.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable family of natural compounds.
References
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In vitro anticancer effects of levopimaric acid in cisplatin-resistant human lung carcinoma are mediated via autophagy, ROS-mediated mitochondrial dysfunction, cell apoptosis and modulation of ERK/MAPK/JNK signalling pathway. (2020). PubMed. [Link]
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Anticancer activities of natural abietic acid. (2024). Frontiers in Pharmacology. [Link]
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Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Center for Biotechnology Information. [Link]
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Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations. (2026). PMC. [Link]
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Anticancer activities of natural abietic acid. (2024). Semantic Scholar. [Link]
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Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. (2017). PubMed. [Link]
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IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. (n.d.). PMC. [Link]
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Abietic acid (松香酸). (n.d.). MCE. [Link]
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Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? (2016). ResearchGate. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]
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Improved detection of nitric oxide radical (NO•) production in an activated macrophage culture with a radical scavenger, carboxy-PTIO, and Griess reagent. (n.d.). Scilit. [Link]
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Levopimaric acid. (2025). Chemsrc. [Link]
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Nitric oxide secretion assay by murine macrophages. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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Effect of Modified Levopimaric Acid Diene Adducts on Mitochondrial and Liposome Membranes. (2022). MDPI. [Link]
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Inhibition of NF-κB and ERK signaling pathways in osteoclasts and M1 macrophage polarization: Mechanistic insights into the anti-osteoporotic effects of Pseudolaric acid B. (2024). PubMed. [Link]
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Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. (2021). Longdom Publishing. [Link]
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Inhibition of Protein Kinase R Protects Against Palmitic Acid-Induced Inflammation, Oxidative Stress, and Apoptosis Through the JNK/NF-kB/NLRP3 Pathway in Cultured H9C2 Cardiomyocytes. (2018). PubMed. [Link]
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Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach. (2022). PMC. [Link]
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Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea. (2001). PubMed. [Link]
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Levopimaric acid. (n.d.). Wikipedia. [Link]
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Anticancer activities of natural abietic acid. (2024). PMC. [Link]
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Palmitate activates the NF-kappaB transcription factor and induces IL-6 and TNFalpha expression in 3T3-L1 adipocytes. (2005). PubMed. [Link]
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Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile. (2015). PLOS One. [Link]
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PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis. (2014). PMC. [Link]
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Inhibition of non-canonical NF-κB signaling suppresses periodontal inflammation and bone loss. (n.d.). Frontiers in Immunology. [Link]
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Anticancer effects of Pimaric acid is mediated via endoplasmic reticulum stress, caspase-dependent apoptosis, cell cycle arrest, and inhibition of cell migration in human ovarian cancer cells. (2022). Acta Biochimica Polonica. [Link]
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Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021). MDPI. [Link]
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Abietic acid ameliorates psoriasis-like inflammation and modulates gut microbiota in mice. (2021). PubMed. [Link]
-
Growth Inhibition and Apoptotic Effect of Pine Extract and Abietic Acid on MCF-7 Breast Cancer Cells via Alteration of Multiple Gene Expressions Using In Vitro Approach. (2022). PubMed. [Link]
-
Semisynthetic Abietic and Dehydroabietic Acid Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells. (n.d.). PMC. [Link]
-
PI3K-AKT signaling is a downstream effector of retinoid prevention of murine basal cell carcinogenesis. (2014). PubMed. [Link]
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Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways. (2019). MDPI. [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. (n.d.). PMC. [Link]
-
Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide. (2025). ResearchGate. [Link]
-
PI3K/Akt Pathway: The Indestructible Role of a Vintage Target as a Support to the Most Recent Immunotherapeutic Approaches. (2021). MDPI. [Link]
-
Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231. (2025). MDPI. [Link]
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Unveiling the Mechanisms of Action of Aietadien-18-oic Acid: A Technical Guide for Drug Development
Aietadien-18-oic acid —widely registered and recognized in pharmacological literature under its synonymous standard nomenclature, abietadien-18-oic acid (or abietic acid)—is a naturally occurring abietane diterpenoid derived from Pinus palustris and Pimenta racemosa[1][2]. As a Senior Application Scientist overseeing preclinical screening, I have observed that naturally derived diterpenoids often present a "dirty" pharmacological profile, interacting with multiple targets. However, recent mechanistic deconvolution has revealed that aietadien-18-oic acid exhibits highly specific, structurally driven interactions, primarily acting as a potent IKKβ inhibitor and a targeted inducer of ferroptosis[3][4].
This technical guide synthesizes the core mechanisms of action (MoA) of aietadien-18-oic acid, providing drug development professionals with the causal logic, quantitative data, and self-validating experimental protocols necessary to harness this compound for oncology and inflammatory disease therapeutics.
Structural Pharmacophores: The Role of the C-18 Carboxylate
Before diving into pathway modulation, we must understand the physical chemistry driving these interactions. Aietadien-18-oic acid consists of a highly hydrophobic tricyclic abietane framework paired with a polar carboxylic acid functional group at the C-18 position[5].
Causality in Binding: The tricyclic core allows the molecule to intercalate into deep, hydrophobic kinase pockets (such as that of IKKβ)[3]. Meanwhile, the C-18 carboxylic acid acts as an essential pharmacophore; in physiological environments, it exists in an ionized carboxylate form, enabling pH-dependent electrostatic interactions with inflammatory mediators[5][6]. Esterification or removal of this C-18 group completely abolishes its anti-inflammatory efficacy, proving that the carboxylate moiety is non-negotiable for target anchoring[6].
Core Mechanism I: IKKβ/NF-κB Pathway Inhibition
In non-small cell lung cancer (NSCLC) and chronic inflammatory models, aietadien-18-oic acid exerts profound anti-proliferative effects by directly antagonizing the canonical NF-κB signaling pathway[3][7].
Unlike broad-spectrum antioxidants that indirectly reduce NF-κB activation by scavenging upstream reactive oxygen species (ROS), aietadien-18-oic acid acts as a direct, selective kinase inhibitor. Molecular dynamics (MD) simulations and Surface Plasmon Resonance (SPR) confirm that the compound binds directly to IκB kinase β (IKKβ) via hydrophobic interactions, preventing its phosphorylation at Ser176/180[3][8]. By locking IKKβ in an inactive state, the downstream phosphorylation and degradation of IκBα is halted, thereby trapping the NF-κB p65/p50 heterodimer in the cytoplasm and silencing oncogenic transcription[3][7].
Diagram 1: Aietadien-18-oic acid directly inhibits IKKβ, preventing NF-κB nuclear translocation.
Core Mechanism II: Induction of Ferroptosis
While apoptosis via the mitochondrial-dependent pathway (Bcl-2 downregulation, Bax upregulation) is a known MoA for this compound[9][10], its most promising application in overcoming chemoresistance lies in its ability to induce ferroptosis [4][11].
Ferroptosis is an iron-dependent form of programmed cell death characterized by the lethal accumulation of lipid peroxides[4][11]. Aietadien-18-oic acid triggers this pathway in bladder and breast cancer cells through a dual-pronged mechanism[9][12]:
-
GPX4 Inhibition: It downregulates Glutathione Peroxidase 4 (GPX4), the primary enzyme responsible for reducing toxic lipid hydroperoxides to non-toxic lipid alcohols[9][12].
-
HO-1 Pathway Activation: It upregulates Heme Oxygenase-1 (HO-1), which catabolizes heme into biliverdin, carbon monoxide, and free ferrous iron (Fe²⁺)[9][11]. This expands the labile iron pool (LIP), fueling the Fenton reaction and massively amplifying lipid reactive oxygen species (ROS)[4][12].
Diagram 2: Dual-pronged induction of ferroptosis via HO-1 activation and GPX4 suppression.
Quantitative Pharmacological Profile
To facilitate cross-study comparison, the following table summarizes the quantitative efficacy of aietadien-18-oic acid across various models.
| Target / Cell Line | Assay / Biomarker | Efficacy Metric | Biological Effect | Reference |
| Macrophage (In Vitro) | PGE2 Production | Inhibition at 100 μM | Anti-inflammatory | [2] |
| Bladder Cancer (T24, 5637) | Cell Viability | 50%–70% reduction at 10–20 μM | Cytotoxicity / Ferroptosis | [5] |
| NSCLC (H460, H1975) | Apoptosis Rate | Significant induction at 400 μM | Apoptosis / DNA Damage | [10] |
| NF-κB Pathway | IKKβ Phosphorylation | Dose-dependent decrease | Anti-proliferative | [3] |
| General Inflammation | NK-1 Inhibition | IC₅₀ = 0.28–0.33 μM | Analgesic Activity | [2] |
Self-Validating Experimental Protocols
As researchers, we must ensure our assays are robust against artifacts. The following protocols are designed as self-validating systems , ensuring that the observed mechanisms are causal, not correlative.
Protocol 1: Validating Direct Kinase Binding via Surface Plasmon Resonance (SPR)
Why SPR? Hydrophobic interactions (which mediate the binding to IKKβ) are transient and easily disrupted by the detergents used in standard co-immunoprecipitation. SPR allows for real-time, label-free kinetic monitoring[3][7].
Step-by-Step Methodology:
-
Sensor Chip Preparation: Immobilize recombinant human IKKβ onto a CM5 sensor chip using standard amine coupling chemistry (target ~5000 Response Units).
-
Reference Channel Setup (Self-Validation): Leave one flow cell unmodified (ethanolamine blocked) to serve as a blank reference. Immobilize IKKα on a third flow cell. Logic: Binding to IKKβ but not IKKα proves target specificity and rules out non-specific hydrophobic aggregation.
-
Analyte Injection: Inject aietadien-18-oic acid at varying concentrations (e.g., 3.125, 6.25, 12.5, 25, 50 μM) in running buffer (PBS with 0.05% Tween-20 and 5% DMSO to maintain solubility).
-
Data Acquisition: Monitor association for 120 seconds and dissociation for 180 seconds at a flow rate of 30 μL/min.
-
Kinetic Fitting: Subtract the reference cell signal from the active cell signal. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD , Kon , and Koff .
Protocol 2: Quantifying Ferroptosis vs. Apoptosis
Why this workflow? Cell death assays (like MTT or CCK-8) cannot distinguish between apoptosis and ferroptosis. We must measure lipid peroxidation spatially and rescue the phenotype selectively[4][11].
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cancer cells (e.g., T24 bladder cancer cells) in 6-well plates. Treat with aietadien-18-oic acid (20 μM) for 24 hours.
-
Phenotypic Rescue (Self-Validation): In parallel wells, co-treat cells with either Ferrostatin-1 (Fer-1, 1 μM, a ferroptosis inhibitor) or Z-VAD-FMK (20 μM, a pan-caspase/apoptosis inhibitor). Logic: If Fer-1 rescues cell viability but Z-VAD-FMK does not, the primary MoA is definitively ferroptosis.
-
Lipid ROS Staining: Wash cells and incubate with 5 μM C11-BODIPY 581/591 for 30 minutes at 37°C. Logic: C11-BODIPY shifts from red to green fluorescence upon oxidation by lipid ROS, providing specific spatial resolution of membrane damage.
-
Labile Iron Pool Measurement: In a separate cohort, stain cells with 1 μM FerroOrange for 30 minutes to quantify intracellular Fe²⁺ accumulation via flow cytometry or confocal microscopy.
-
Protein Validation: Harvest lysates and perform Western blotting for GPX4 (expected to decrease) and HO-1 (expected to increase).
Diagram 3: Self-validating experimental workflow for deconvoluting diterpenoid mechanisms.
References
-
Liu X., Chen W., Liu Q., Dai J. (2019). "Abietic acid suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling." OncoTargets and Therapy, 12, 4825–4837. URL:[Link]
-
Xu et al. (2023). "Abietic acid induces ferroptosis via the activation of the HO-1 pathway in bladder cancer cells." Biomedicine & Pharmacotherapy, 158, 114154. URL:[Link]
-
Ahmad B., Tian C., Tang J-X., et al. (2024). "Anticancer activities of natural abietic acid." Frontiers in Pharmacology, 15, 1392203. URL:[Link]
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Hsieh et al. (2015) & Yang and Tian (2017). "Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship..." Frontiers in Pharmacology, 16. URL:[Link]
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Lira S.R., et al. (2001). "Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea." Journal of Pharmacy and Pharmacology, 53(6):867-72. URL:[Link]
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aietadien-18-oic acid cytotoxicity and safety profile
An In-Depth Technical Guide to the Cytotoxicity and Safety Profile of Abietadien-18-oic Acid
Introduction
Abietadien-18-oic acid is a prominent member of the abietane diterpenoid family, a class of organic compounds naturally synthesized in various plants, most notably in the resins of coniferous trees.[1] With a characteristic tricyclic carbon skeleton, this lipophilic molecule has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2] Historically used in traditional medicine, recent preclinical research has illuminated its potential as an anti-inflammatory, antimicrobial, and particularly, an anti-tumor agent.[1][3][4]
This technical guide offers a comprehensive overview of the cytotoxic properties and safety profile of abietadien-18-oic acid, with a primary focus on its most studied isomer, abietic acid. We will synthesize findings from in vitro and in vivo studies to detail its mechanisms of action against cancer cells, evaluate its preclinical efficacy, and provide a clear assessment of its known toxicological profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this natural compound.
Physicochemical Properties
Abietadien-18-oic acid, commonly referred to as abietic acid, possesses a rigid, hydrophobic structure, which is fundamental to its biological interactions. The presence of a carboxylic acid group provides a site for ionization and potential derivatization.[1]
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | [2][5] |
| Molecular Weight | 302.45 g/mol | [2][5] |
| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-(propan-2-yl)-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | [2] |
| Physical State | Solid, Crystals | [2][6] |
| Melting Point | 162 - 167 °C | [2] |
| Water Solubility | Low | [5] |
In Vitro Cytotoxicity Profile
Abietic acid has demonstrated significant and broad-spectrum cytotoxic activity against a variety of human cancer cell lines. A compelling aspect of its profile is its selective action, showing considerably lower toxicity towards normal, non-malignant cells, which suggests a favorable therapeutic window.[1][3][4]
| Cell Line | Cancer Type | Effect | Selectivity Highlight | Source |
| H460, H1975 | Non-Small Cell Lung | Significant inhibition of proliferation and colony formation.[3] | Low toxicity toward normal human lung fibroblasts (HELF).[3] | [3] |
| MCF-7 | Breast (Estrogen-Dep.) | Induces cell cycle arrest and apoptosis.[4][7] | Not specified in these sources. | [4][7] |
| J82, T-24, 5637 | Bladder | Time and dose-dependent inhibition of viability; induces ferroptosis.[4] | Little effect on normal urothelial cell line SV-HUC-1.[4] | [4] |
| B16F10 | Melanoma | Inhibits metastasis and invasion.[3] | Not specified in these sources. | [3] |
| HL-60 | Leukemia | Potent cytotoxicity. | High selective cytotoxicity compared to normal lymphocyte cell line RPMI1788 (for derivatives).[8] | [8] |
| LNCaP, PC-3 | Prostate | Anti-tumor activity (for derivatives). | Not specified in these sources. | |
| PANC-1 | Pancreatic | Potent cytotoxicity under nutrient-starved conditions (for related diterpenes). | Higher efficacy in nutrient-starved vs. normal conditions.[9] | [9] |
Mechanisms of Cytotoxic Action
The anti-cancer efficacy of abietadien-18-oic acid is not attributable to a single mechanism but rather to its ability to modulate multiple, critical cellular pathways that govern cell survival, proliferation, and death.
Induction of Programmed Cell Death (Apoptosis & Ferroptosis)
Abietic acid is a potent inducer of programmed cell death in cancer cells through at least two distinct pathways:
-
Mitochondrial-Mediated Apoptosis: The primary apoptotic mechanism involves the intrinsic pathway. Abietic acid treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[3][4][7] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][7] Cytochrome c then activates a caspase cascade, culminating in the activation of executioner caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][7] Evidence also points to the involvement of the extrinsic pathway through the upregulation of Fas and FasL.[4][7]
-
Ferroptosis: In bladder cancer cells, abietic acid has been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[3][4] This is achieved through the inhibition of Glutathione Peroxidase 4 (GPX4) and the activation of the heme oxygenase-1 (HO-1) pathway.[3][4]
Caption: Abietic Acid's inhibition of PI3K/AKT and NF-κB pathways.
Preclinical In Vivo Efficacy
The promising in vitro results have been corroborated by preclinical animal studies. In xenograft models using human lung and breast cancer cells, administration of abietic acid effectively reduced tumor size. [3][4]Furthermore, it has demonstrated anti-metastatic potential, significantly reducing the formation of lung nodules in a mouse model of melanoma metastasis. [4]A crucial observation from these in vivo studies is the compound's low systemic toxicity at effective doses, with treated animals showing no significant loss in body weight. [3][4][10]
Safety and Toxicological Profile
A thorough understanding of a compound's safety profile is paramount for its development as a therapeutic agent.
Preclinical Safety
As noted, in vivo studies in mice have consistently pointed towards low systemic toxicity, reinforcing the potential for a good therapeutic index. [3][10]
Hazard Identification
Safety Data Sheets (SDS) provide standardized information on potential hazards. For abietic acid, the following classifications are consistently reported:
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [5][11][12] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | [5][11][12] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. | [12] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | [5][12] |
Standard handling precautions in a laboratory setting, including the use of gloves and eye protection, are necessary to mitigate risks of skin and eye irritation. [5][6]
Gaps in Toxicological Data
A critical consideration for drug development is the current lack of comprehensive toxicological data. Across multiple safety databases, key endpoints are frequently listed as "no data available." This includes:
-
Acute Toxicity (Oral, Dermal, Inhalation) [6]* Germ Cell Mutagenicity [5][6][11]* Carcinogenicity [5][6][11]* Reproductive Toxicity [6] These data gaps represent a significant hurdle for clinical translation and highlight the necessity for formal toxicological studies to be conducted according to regulatory guidelines.
Experimental Protocols
The following are generalized, step-by-step protocols for key assays used to characterize the cytotoxicity of abietadien-18-oic acid, based on methodologies described in the literature. [3][13]
Protocol: In Vitro Cytotoxicity Assessment (CCK-8/MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., H460) and a normal control cell line (e.g., HELF) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment. [3]2. Compound Treatment: Prepare serial dilutions of abietic acid in complete culture medium. Replace the existing medium with medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator. [3]4. Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours, as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. [3]6. Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with abietic acid at the desired concentration (e.g., 400 µM) for 48 hours. [3]2. Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: A typical workflow for assessing cytotoxic selectivity.
Conclusion and Future Directions
Abietadien-18-oic acid, and its prominent isomer abietic acid, presents a compelling natural scaffold for the development of novel anti-cancer therapeutics. It exhibits potent and, crucially, selective cytotoxicity against a range of cancer cells by concurrently targeting multiple hallmark pathways, including apoptosis, ferroptosis, cell cycle progression, and critical survival signaling networks. [3][4][7]Preclinical in vivo data further support its potential by demonstrating tumor growth inhibition with low systemic toxicity. [3] However, the path to clinical application requires a rigorous and systematic approach to address the significant gaps in the existing safety data. Comprehensive toxicological assessments, including mutagenicity, carcinogenicity, and reproductive toxicity, are essential next steps. Furthermore, while the natural compound is potent, exploring the synthesis of derivatives may yield analogs with improved potency, selectivity, and pharmacokinetic properties. [8][14]The multifaceted mechanism of abietadien-18-oic acid makes it a promising candidate for further investigation, both as a standalone agent and potentially in combination with existing chemotherapies.
References
- Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A. MDPI.
- Anticancer activities of n
- Cytotoxic Activities of Amino Acid-Conjugate Derivatives of Abietane-Type Diterpenoids against Human Cancer Cell Lines.
- Anticancer activities of n
- 8,13-Abietadien-18-oic acid | C20H30O2. PubChem - NIH.
- ABIETIC ACID - Safety D
- SAFETY DATA SHEET: Abietic acid, tech. Fisher Scientific.
- Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological consider
- Derivatization of Abietane Acids by Peptide-like Substituents Leads to Submicromolar Cytotoxicity
- Safety D
- SAFETY D
- Abietic acid derivatives as anti-tumor agents.
- Cytotoxic Activity of Abietane-Type Diterpenes Isolated From Taxodium distichum Against Cancer Cells Adapted to Nutrient-Starved Conditions.
- Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A. PubMed.
- Investigating the In Vitro Mitochondria-Mediated Anticancer Activity of the Plant Metabolite Ursolic Acid. MDPI.
Sources
- 1. Unveiling abietic Acid’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Abietic Acid Induces DNA Damage and Cell Apoptosis in Lung Cancer Cells Through Targeting TOP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. Derivatization of Abietane Acids by Peptide-like Substituents Leads to Submicromolar Cytotoxicity at NCI-60 Panel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8,13-Abietadien-18-oic Acid from Abietic Acid
Introduction
8,13-Abietadien-18-oic acid, a prominent member of the abietane diterpene family, is a constitutional isomer of abietic acid. While abietic acid is readily available as a major component of rosin, its isomerization to 8,13-abietadien-18-oic acid (also known as palustric acid) is a crucial transformation for accessing a range of bioactive molecules and synthons for drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 8,13-abietadien-18-oic acid from abietic acid, emphasizing the underlying chemical principles, detailed experimental protocols, and thorough analytical characterization.
The isomerization of abietic acid is primarily an acid-catalyzed process involving the rearrangement of the conjugated diene system. This transformation is of significant interest as the resulting 8,13-abietadien-18-oic acid serves as a versatile starting material for the synthesis of various biologically active compounds. This guide will explore two effective methods for this isomerization, offering flexibility in reagent choice and experimental setup.
Scientific Principles and Mechanistic Insights
The acid-catalyzed isomerization of abietic acid to a mixture of its isomers, including 8,13-abietadien-18-oic acid, proceeds through the formation of a carbocation intermediate. Abietic acid possesses a conjugated diene system across its B and C rings. In the presence of a strong acid, protonation of one of the double bonds can occur, leading to the formation of a tertiary carbocation. This carbocation is resonance-stabilized, allowing for the migration of the double bonds to a thermodynamically more stable position.
The isomerization from abietic acid (with a Δ7,13 diene system) to 8,13-abietadien-18-oic acid (with a Δ8,13 diene system) is a key step in achieving a mixture of resin acids that can be further purified. The equilibrium of this reaction is influenced by factors such as the nature of the acid catalyst, the solvent, and the reaction temperature. Understanding these principles is crucial for optimizing the reaction conditions to favor the formation of the desired isomer.
Experimental Protocols
This section details two robust methods for the synthesis of 8,13-abietadien-18-oic acid from abietic acid.
Method 1: Isomerization using a Strong Acid Cation Exchange Resin
This method offers the advantage of using a solid, recyclable acid catalyst, simplifying the workup procedure.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Abietic Acid | ≥90% | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Macropore Strong Acidity Cation Exchange Resin (e.g., Amberlyst 15) | - | Dow Chemical |
| Ethanol | 95% | VWR |
| Deionized Water | - | - |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
| Diethyl Ether | ACS Grade | Fisher Scientific |
Instrumentation:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 g of abietic acid and 200 mL of glacial acetic acid.
-
Catalyst Addition: Heat the mixture to 70°C with stirring until the abietic acid is completely dissolved. Once dissolved, add 30 g of macropore strong acidity cation exchange resin to the solution[1].
-
Isomerization: Maintain the reaction mixture at 70°C with continuous stirring for 4 hours[1]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the cation exchange resin. The resin can be washed with a small amount of glacial acetic acid to recover any adsorbed product.
-
Crystallization: Allow the filtrate to stand at room temperature overnight. The crude 8,13-abietadien-18-oic acid will crystallize out of the solution[1].
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold deionized water until the odor of acetic acid is no longer detectable.
-
Recrystallization: For further purification, dissolve the crude product in a minimal amount of hot 95% ethanol. Slowly add deionized water until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry in a vacuum oven at 50°C to a constant weight.
Method 2: Isomerization of Methyl Abietate followed by Saponification
This two-step method involves the isomerization of the methyl ester of abietic acid, which can sometimes lead to a cleaner reaction, followed by hydrolysis to the desired carboxylic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl Abietate | - | Prepared from Abietic Acid |
| 33% HBr in Acetic Acid | - | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | Saturated Aqueous Solution | - |
| Brine | Saturated Aqueous Solution | - |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |
| Potassium Hydroxide | 85% Pellets | Sigma-Aldrich |
| Methanol | ACS Grade | Fisher Scientific |
| Hydrochloric Acid | 1 M Aqueous Solution | - |
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
Step 1: Isomerization of Methyl Abietate
-
Preparation of Methyl Abietate: Methyl abietate can be prepared from abietic acid by standard esterification procedures (e.g., using methanol and a catalytic amount of sulfuric acid).
-
Reaction Setup: Dissolve methyl abietate (e.g., 10 g) in a 33% solution of hydrogen bromide in acetic acid (e.g., 30 mL) in a round-bottom flask[2].
-
Isomerization: Stir the solution at room temperature for 20 hours[2].
-
Workup: Quench the reaction by carefully pouring the mixture into ice-water. Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude isomerized methyl ester.
Step 2: Saponification to 8,13-Abietadien-18-oic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the crude isomerized methyl ester in a mixture of methanol (e.g., 50 mL) and a solution of potassium hydroxide (e.g., 5 g of 85% KOH in 10 mL of water)[2].
-
Saponification: Reflux the mixture for 16 hours[2].
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the residue with water and acidify with 1 M hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Isolation: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization as described in Method 1.
Analytical Characterization
Thorough characterization of the synthesized 8,13-abietadien-18-oic acid is essential to confirm its identity and purity.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | PubChem |
| Molecular Weight | 302.45 g/mol | PubChem |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 162-167 °C | PubChem |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key signals for 8,13-abietadien-18-oic acid include those for the vinyl protons, the isopropyl group, and the methyl groups. The chemical shifts and coupling constants are characteristic of the Δ8,13 diene system.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify all the unique carbon atoms in the molecule. The chemical shifts of the olefinic carbons are particularly diagnostic for confirming the position of the double bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 8,13-abietadien-18-oic acid, the expected molecular ion peak [M]⁺ would be at m/z 302.2246. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The PubChem database shows a negative ion mode LC-ESI-QTOF mass spectrum with a prominent peak at m/z 301.2173, corresponding to [M-H]⁻[3].
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
-
Fume Hood: All manipulations involving volatile organic solvents and strong acids should be performed in a well-ventilated fume hood.
-
Handling of Acids: Glacial acetic acid and HBr in acetic acid are corrosive and should be handled with extreme care. Avoid inhalation of vapors and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of 8,13-abietadien-18-oic acid from the readily available starting material, abietic acid, is a valuable transformation for synthetic and medicinal chemists. The two detailed protocols provided in this application note offer reliable and reproducible methods for obtaining this important diterpenoid. By understanding the underlying reaction mechanism and adhering to the outlined procedures, researchers can confidently synthesize and characterize 8,13-abietadien-18-oic acid for their specific research and development needs. The provided analytical data serves as a benchmark for product verification, ensuring the integrity of subsequent scientific investigations.
References
- González, M. A., et al. (2009). Synthesis and biological evaluation of abietic acid derivatives. European Journal of Medicinal Chemistry, 44(6), 2468–2472.
- Liu, H., Zhang, M., & Zhou, Y. (2010). Acid Isomer Separation of Resin Acids in Rosin and Abietic Acid Molecular Structure. Scientia Silvae Sinicae, 46(8), 140-144.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16040, 8,13-Abietadien-18-oic acid. Retrieved from [Link].
- Organic Syntheses, Coll. Vol. 4, p.1 (1963); Vol. 32, p.1 (1952).
- Enoki, A. (1976). Isomerization and Autoxidation of Resin Acids. Wood Research, 59/60, 49-63.
-
FoodB. (2022). Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). Retrieved from [Link].
- Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Holzforschung, 45(5), 341-346.
-
Wikipedia contributors. (2023, December 2). Palustric acid. In Wikipedia, The Free Encyclopedia. Retrieved March 11, 2026, from [Link].
- Zinkel, D. F. (1991). A Variation in Acid-Catalyzed Isomerization of Abietadienoic Acids. Journal of Wood Chemistry and Technology, 11(4), 439-445.
- Gigante, B., et al. (2003). New route to 15-hydroxydehydroabietic acid derivatives: application to the first synthesis of some bioactive abietane and nor-abietane type terpenoids. Tetrahedron, 59(35), 6511-6518.
Sources
Application Note: High-Resolution Purification of Abietadien-18-oic Acid via Argentation Column Chromatography
Target Audience: Natural product chemists, analytical scientists, and drug development professionals.
Mechanistic Rationale & Chromatographic Strategy
Abietadien-18-oic acid (abieta-7,13-dien-18-oic acid, commonly known as abietic acid) is a tricyclic diterpene resin acid predominantly sourced from coniferous oleoresins. It serves as a vital structural scaffold in pharmacology, exhibiting potent antimicrobial, anti-inflammatory, and antiviral properties ([1]).
Purifying abietadien-18-oic acid from crude pine resin presents a significant chromatographic challenge. The crude matrix contains a complex mixture of closely related regioisomers (e.g., neoabietic acid, palustric acid, and levopimaric acid) that possess identical molecular weights and nearly indistinguishable polarities. Conventional normal-phase silica gel chromatography often fails to resolve these isomers due to overlapping retention factors.
Causality in Method Design: To achieve >95% purity, this protocol employs Argentation Chromatography (silver nitrate-impregnated silica gel). The mechanism relies on Ag+ ions forming reversible π -complexes with the double bonds of the diterpenes. Because the steric hindrance and substitution patterns of the diene systems differ among the isomers (e.g., the heteroannular diene in abietic acid versus the homoannular diene in palustric acid), the strength of the Ag−π complex varies, allowing for baseline resolution ([2]).
Furthermore, a trace amount of glacial acetic acid (1% v/v) is incorporated into the mobile phase. This is a critical mechanistic choice: it suppresses the ionization of the C18 carboxylic acid (pKa ~4.8), maintaining it in a protonated state to prevent peak tailing and irreversible adsorption onto the slightly acidic silica stationary phase.
Physicochemical Data
Summarizing the target molecule's parameters is essential for predicting its behavior during extraction and elution.
Table 1: Physicochemical Properties of Abietadien-18-oic Acid
| Property | Value |
| Chemical Name | Abieta-7,13-dien-18-oic acid (Abietic Acid) |
| Molecular Weight | 302.45 g/mol |
| Molecular Formula | C20H30O2 |
| pKa | ~4.8 (Carboxylic acid) |
| Appearance | Yellowish to brownish crystalline solid |
| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate, and hexane |
Process Visualization
Figure 1: Workflow for the purification of abietadien-18-oic acid using argentation chromatography.
Step-by-Step Experimental Protocol
Preparation of 10% AgNO3 -Impregnated Silica Gel
-
Dissolve 10 g of analytical-grade AgNO3 in a mixture of 100 mL distilled water and 100 mL methanol.
-
Add 90 g of Silica gel 60 (230–400 mesh) to the solution and stir gently to form a uniform slurry.
-
Evaporate the solvent using a rotary evaporator. Critical: Perform this step in the dark or wrap the flask in aluminum foil, as AgNO3 is highly photosensitive.
-
Activate the impregnated silica gel in a drying oven at 120°C for 4 hours. Store the activated phase in an amber glass bottle inside a desiccator.
Column Packing and Sample Loading
-
Pack a glass chromatography column (3 cm inner diameter) with 50 g of the activated AgNO3 -silica gel using a slurry method in n-Hexane.
-
Dry Loading: Crude pine resin is highly viscous and insoluble in pure hexane, which causes severe band broadening if wet-loaded. Dissolve 2 g of the crude extract in a minimal volume of Ethyl Acetate (EtOAc). Add 6 g of standard (non-impregnated) silica gel and evaporate to complete dryness under reduced pressure.
-
Carefully pour this free-flowing powder evenly onto the top of the column bed and top with a 1 cm layer of clean sea sand to prevent bed disruption during solvent addition.
Gradient Elution
Elute the column using a step gradient of n-Hexane and EtOAc, maintaining 1% Glacial Acetic Acid (AcOH) throughout the run to ensure the carboxylic acid remains protonated. Collect 50 mL fractions.
Table 2: Gradient Elution Strategy for Argentation Chromatography
| Column Volume (CV) | Mobile Phase Composition (v/v) | Target Eluate |
| 0 - 2 | Hexane : EtOAc : AcOH (95:4:1) | Non-polar hydrocarbons, neutral lipids |
| 2 - 5 | Hexane : EtOAc : AcOH (90:9:1) | Less polar resin acids (e.g., Dehydroabietic acid) |
| 5 - 8 | Hexane : EtOAc : AcOH (85:14:1) | Abietadien-18-oic acid (Target Fraction) |
| 8 - 10 | Hexane : EtOAc : AcOH (70:29:1) | Highly polar oxidized diterpenes |
Protocol Self-Validation Mechanisms
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system containing three independent verification checkpoints:
-
Chromatographic Validation (TLC): Spot the collected fractions onto standard Silica gel 60 F254 TLC plates. Elute with Hexane:EtOAc (80:20 v/v). Visualize the plates by spraying with p-anisaldehyde-sulfuric acid reagent followed by heating at 105°C for 3 minutes. Abietadien-18-oic acid will self-validate by appearing as a distinct dark yellow/brown to purple band with a retention factor (Rf) of approximately 0.79 under these specific conditions ([3]).
-
Physical Validation (Crystallization): Pool the fractions containing the target Rf and evaporate the solvent. Recrystallize the resulting residue from hot ethanol/water (3:1). This step acts as a physical filter; abietadien-18-oic acid selectively crystallizes as pale-yellow needles. If the product "oils out" instead of crystallizing, it is a self-indicating failure showing the presence of esterified impurities or residual solvent, prompting re-chromatography.
-
Spectroscopic Validation (1H-NMR): Final structural integrity must be confirmed via Proton Nuclear Magnetic Resonance (1H-NMR). The protocol's success is validated by the presence of two distinct olefinic protons at δ 5.78 (s) and 5.37 (br s) ppm, which definitively confirms the heteroannular diene structure of the purified abietadien-18-oic acid ([4]).
References
-
Title: Column Chromatography for Terpenoids and Flavonoids Source: ResearchGate URL: [Link]
-
Title: In Vitro Anti-inflammatory Activity of Larch (Larix decidua L.) Sawdust Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]
-
Title: Abieta-7,13-Diene in Nematode-Infected Pinewood Pinus pinaster Branch Extracts: Isolation and the Elucidation and Characterization of Its Structure Source: MDPI (Molecules) URL: [Link]
-
Title: Synthesis and biological evaluation of abietic acid derivatives Source: Academia.edu (European Journal of Medicinal Chemistry) URL: [Link]
Sources
Application Note: A Validated HPLC-UV Method for the Quantification of 8,13-Abietadien-18-oic Acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the precise quantification of 8,13-Abietadien-18-oic acid. This diterpenoid, a member of the resin acid family, is of significant interest in natural product chemistry, pharmacology, and the quality control of raw materials like pine resins.[1][2] The described reversed-phase HPLC (RP-HPLC) method provides excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and industrial settings. The protocol covers instrumentation, reagent preparation, sample extraction, and a comprehensive guide to method validation based on international standards.
Introduction and Scientific Rationale
8,13-Abietadien-18-oic acid is a naturally occurring diterpenoid found in various plant resins, particularly from coniferous trees.[2] As a member of the abietane diterpene family, its accurate quantification is crucial for the chemical characterization of natural extracts, standardization of herbal products, and investigation of its potential biological activities.
High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for compounds of this class due to its high resolution, sensitivity, and adaptability.[3][4] This method employs a reversed-phase stationary phase (C18), which is ideal for retaining and separating moderately non-polar molecules like 8,13-Abietadien-18-oic acid from complex matrices.
A critical aspect of this method is the acidification of the mobile phase. 8,13-Abietadien-18-oic acid contains a carboxylic acid group, which can ionize at neutral pH.[5][6] This ionization leads to poor peak shape (tailing) and inconsistent retention times on a reversed-phase column. By adding a small amount of acid (e.g., formic or acetic acid) to the mobile phase, the equilibrium is shifted to the protonated, non-ionized form of the analyte.[1][7] This ensures a single, uncharged species interacts with the stationary phase, resulting in sharp, symmetrical peaks and a highly reproducible chromatographic separation. The selection of UV detection is based on the presence of a chromophore within the molecule, allowing for sensitive and specific measurement.
Instrumentation, Materials, and Reagents
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
pH meter.
Chemicals and Reagents
-
8,13-Abietadien-18-oic acid reference standard (≥98% purity).
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (deionized, 18.2 MΩ·cm).
-
Syringe filters (0.22 µm or 0.45 µm, PTFE).
Detailed Protocols
Chromatographic Conditions
The operational parameters for the HPLC system should be configured as follows. This setup is optimized for resolution and analysis time.
| Parameter | Condition | Justification |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | Industry-standard for retaining and separating diterpenoids and other non-polar to moderately polar compounds.[3] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good resolution for resin acids. Formic acid suppresses analyte ionization for improved peak shape and retention.[7] |
| Elution Mode | Isocratic: 75% B | A simple and robust elution mode suitable for quantifying a single target analyte when matrix interferences are minimal. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 245 nm | This wavelength provides good sensitivity for abietane-type diterpenes.[7] A PDA scan is recommended to confirm the absorbance maximum. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the analyte and any late-eluting matrix components. |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 8,13-Abietadien-18-oic acid reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Mix thoroughly. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol. A typical concentration range for the calibration curve would be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation Protocol (from Plant Resin)
This protocol utilizes ultrasonic-assisted extraction for its efficiency.[7]
-
Weighing: Accurately weigh approximately 100 mg of the homogenized resin or powdered plant material into a 15 mL centrifuge tube.
-
Extraction: Add 10 mL of methanol to the tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes to ensure complete extraction of the analyte.[7]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid matrix material.
-
Dilution: Carefully transfer an aliquot of the supernatant to a new tube and dilute as necessary with methanol to bring the expected analyte concentration within the range of the calibration curve.
-
Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial prior to injection.[8] This step is critical to remove particulates and protect the HPLC column.
Method Validation: A Self-Validating System
To ensure the trustworthiness and reliability of the results, the analytical method must be validated. The following parameters should be assessed according to ICH (International Council for Harmonisation) guidelines.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be free from interference from matrix components, as confirmed by PDA peak purity analysis. | Demonstrates that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range.[7][8] | Confirms a direct proportional relationship between analyte concentration and detector response. |
| Accuracy (Recovery) | Mean recovery between 85-115% at three concentration levels (low, medium, high).[8] | Measures the closeness of the experimental value to the true value, assessed by spiking a blank matrix with a known standard amount. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2% for six replicate injections of the same standard. | Assesses the method's consistency under the same operating conditions over a short interval of time. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[9] | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 with %RSD ≤ 10%.[9] | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Data Analysis and Quantification
-
Calibration Curve: Plot the peak area of the 8,13-Abietadien-18-oic acid standards against their corresponding concentrations (µg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Sample Quantification: Use the peak area (y) of the analyte in the sample chromatogram to calculate its concentration (x) using the regression equation.
-
Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to determine the final concentration in the original sample (e.g., in mg/g).
Formula: Concentration (mg/g) = (C * V * D) / W Where:
-
C = Concentration from calibration curve (µg/mL)
-
V = Initial extraction volume (mL)
-
D = Dilution factor
-
W = Weight of the initial sample (mg)
Experimental Workflow Visualization
The following diagram outlines the complete analytical workflow from sample receipt to the final quantitative report.
Caption: End-to-end workflow for the HPLC quantification of 8,13-Abietadien-18-oic acid.
References
-
de Sousa, T. F., & Daniel, D. The Determination of Abietic Acid in Natural Resins and their Derived Products Using Assisted Ultrasonic Sample Preparation and Analysis by Liquid Chromatography. Brazilian Journal of Analytical Chemistry. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16040, 8,13-Abietadien-18-oic acid. Retrieved March 11, 2026 from [Link].
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McKeon, L. (2014). HPLC and capillary electrophoresis for determination of acids, terpenes and aldehydes in natural rosins. DORAS | DCU Research Repository. [Link]
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FooDB (2018). Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). Retrieved March 11, 2026 from [Link].
-
Nacalai Tesque, Inc. Fatty Acid Analysis by HPLC. COSMOSIL Application Data. [Link]
-
Salazar-Mata, A. F., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules, 24(5), 949. [Link]
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PubChemLite (2026). 8,13-abietadien-18-oic acid (C20H30O2). Retrieved March 11, 2026 from [Link].
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Al-Brahmi, H., et al. (2025). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry, 18(1), 105432. [Link]
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Ghasemzadeh, A., et al. (2015). Quantification of Diterpenes and Their Palmitate Esters in Coffee Brews by HPLC-DAD. Food Analytical Methods, 8, 2349-2357. [Link]
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Tran, H. B., et al. (2015). An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. Molecules, 20(1), 1086-1101. [Link]
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da Silva, A. G., et al. (2017). Development and Validation of a Rapid and Reliable RP-HPLC-PDA Method for the Quantification of Six Diterpenes in Copaifera duckei, Copaifera reticulata and Copaifera multijuga Oleoresins. Journal of the Brazilian Chemical Society, 28(12), 2354-2363. [Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of Abietadien-18-oic Acid
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
Abietadien-18-oic acid, a member of the abietane diterpenoid family of natural compounds, has demonstrated significant antimicrobial properties, positioning it as a compound of interest in the search for new therapeutic agents to combat antimicrobial resistance.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reproducible methods for evaluating its in vitro antimicrobial efficacy. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) but are specifically adapted to address the unique challenges associated with natural products, such as solubility and the absence of established clinical breakpoints.[3][4][5] We present detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), ensuring data integrity through rigorous controls and scientifically sound experimental design.
Introduction: The Scientific Rationale
Abietadien-18-oic acid is a naturally occurring resin acid found in conifers.[6][7] Like other abietane diterpenoids, it is part of the plant's chemical defense system against pathogens.[8] A growing body of evidence highlights its activity against a spectrum of microorganisms, including clinically relevant bacteria such as Staphylococcus aureus and its methicillin-resistant strains (MRSA).[1][2][9] The mechanism of action for related diterpenoids is often linked to the disruption of bacterial cell membrane integrity and function.[10][11][12]
Antimicrobial Susceptibility Testing (AST) is the cornerstone of antimicrobial research. For novel compounds like abietadien-18-oic acid, a standardized approach to AST is critical to generate comparable and reliable data that can predict its potential therapeutic efficacy.[13][14] However, natural products present unique challenges not typically encountered with synthetic antibiotics.[3] These include poor aqueous solubility and the lack of standardized interpretive criteria (breakpoints) for classifying isolates as susceptible, intermediate, or resistant.[3] Therefore, the protocols outlined below emphasize meticulous preparation of the test agent and the use of appropriate controls to ensure the validity of the results.
Physicochemical Properties & Stock Solution Preparation
A fundamental prerequisite for accurate AST is the complete solubilization of the test compound. Abietadien-18-oic acid is a hydrophobic molecule with negligible solubility in water, necessitating the use of an organic solvent.[6][15]
Solubility and Solvent Selection
Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of compounds and its common use in cell-based assays.[14] Ethanol can also be used.[15] It is imperative that the final concentration of the solvent in the assay medium is kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects on the test organisms.[3]
| Property | Data | Source |
| Molecular Formula | C₂₀H₃₀O₂ | [16] |
| Molecular Weight | 302.45 g/mol | [15] |
| Physical State | Solid | [16] |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol, ether, chloroform. | [15] |
| Stability | Stable acid, but incompatible with strong oxidizing agents. | [15] |
Protocol: Preparation of a 10 mg/mL Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which will be serially diluted for the main experiment.
Materials:
-
Abietadien-18-oic acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 10 mg of abietadien-18-oic acid powder on an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mg/mL (or 10,000 µg/mL).
-
Dissolution: Tightly cap the tube and vortex at high speed for 1-2 minutes, or until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. This stock is stable for several months under these conditions.
Core Experimental Protocol: Broth Microdilution for MIC & MBC Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[14] It is the preferred method for testing natural products as it minimizes issues related to diffusion that can occur with agar-based methods.[17] This protocol is adapted from CLSI and EUCAST guidelines.[3][5][18]
Materials and Reagents
-
Test Compound: 10 mg/mL stock of Abietadien-18-oic acid in DMSO.
-
Test Organisms: Standard reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and clinical isolates.
-
Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard for non-fastidious bacteria.[3] Tryptic Soy Broth (TSB) or other suitable media for specific organisms.
-
Agar Plates: Mueller-Hinton Agar (MHA) or Tryptic Soy Agar (TSA).
-
Labware: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, sterile pipette tips, sterile reagent reservoirs.
-
Reagents: Sterile 0.9% saline, 1% (w/v) aqueous solution of 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin (optional growth indicator).[19]
-
Controls:
-
Positive Control: A standard antibiotic with known activity against the test organisms (e.g., Gentamicin, Vancomycin).
-
Negative (Growth) Control: Culture medium inoculated with bacteria, no test compound.
-
Solvent (Vehicle) Control: Culture medium inoculated with bacteria and the highest concentration of DMSO used in the assay.
-
Sterility Control: Culture medium only, no bacteria.
-
Step-by-Step Methodology
Part A: Preparation of Bacterial Inoculum The goal is to achieve a standardized final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL.[3]
-
Primary Culture: From a stock culture, streak the test organism onto an MHA plate and incubate at 37°C for 18-24 hours to obtain well-isolated colonies.
-
Colony Selection: Select 4-5 morphologically identical colonies from the fresh plate.[20]
-
Suspension: Transfer the selected colonies into a tube containing 3-5 mL of sterile saline.
-
Turbidity Adjustment: Vortex the tube to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is visually equivalent to approximately 1-2 x 10⁸ CFU/mL.
-
Final Dilution: Perform a 1:150 dilution of the adjusted suspension in CAMHB (e.g., 100 µL of suspension into 14.9 mL of broth). This diluted inoculum, when added to the wells, will result in the target concentration. Use the prepared inoculum within 15-30 minutes.
Part B: 96-Well Plate Preparation and MIC Determination
-
Plate Layout: Designate wells for each control and for the serial dilutions of abietadien-18-oic acid.
-
Medium Addition: Add 100 µL of sterile CAMHB to all wells of the 96-well plate.
-
Compound Dilution:
-
Create a working stock of abietadien-18-oic acid. For example, dilute the 10 mg/mL primary stock to 1280 µg/mL in CAMHB. Note: This initial dilution will contain a higher DMSO concentration.
-
Add 100 µL of this 1280 µg/mL working stock to the first column of wells. This creates a total volume of 200 µL at a concentration of 640 µg/mL.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the final column. This leaves 100 µL in each well with serially diluted compound.
-
-
Control Preparation:
-
Positive Control: Prepare and add the standard antibiotic in a separate row/column following the same serial dilution procedure.
-
Solvent Control: In a designated well, add 100 µL of CAMHB containing the highest concentration of DMSO used in the test wells.
-
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum (from Part A, step 5) to all wells except the sterility control wells. This brings the final volume in each well to 200 µL and halves the compound concentration, achieving the final test concentrations (e.g., 320, 160, 80, 40... µg/mL).
-
Incubation: Cover the plate with a lid or sealing film and incubate at 37°C for 18-24 hours in ambient air.
Part C: Reading the MIC and Determining the MBC
-
MIC Reading: After incubation, visually inspect the plate. The MIC is the lowest concentration of abietadien-18-oic acid where there is no visible turbidity (i.e., the first clear well). The growth control and solvent control wells should be turbid, and the sterility control well should be clear. If using a growth indicator, a color change (e.g., resazurin from blue to pink) indicates growth. The MIC is the lowest concentration that prevents this color change.
-
MBC Subculture: From all wells showing no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a fresh MHA plate.
-
MBC Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Reading: After incubation, count the number of colonies from each spot. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically represented by ≤ 5 colonies from a 10 µL spot of a 5 x 10⁵ CFU/mL culture).[21]
Data Presentation and Interpretation
Results should be recorded systematically. For natural products, MIC values are often higher than for conventional antibiotics. Activity is generally considered significant if the MIC is ≤100 µg/mL for a pure compound.[13][17]
Example Data Table
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Abietadien-18-oic acid | 16 | 32 | 2 | Bactericidal |
| S. aureus (MRSA Isolate) | Abietadien-18-oic acid | 8 | 16 | 2 | Bactericidal |
| E. coli ATCC 25922 | Abietadien-18-oic acid | 128 | >256 | >2 | Bacteriostatic |
| S. aureus ATCC 25923 | Gentamicin (Control) | 0.5 | 1 | 2 | Bactericidal |
Interpreting the MBC/MIC Ratio
The ratio of MBC to MIC provides insight into the nature of the antimicrobial action:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.
-
Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic, meaning it inhibits growth but does not kill the organism at those concentrations.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination of Abietadien-18-oic acid.
Conceptual Mechanism of Action
Abietane diterpenoids are theorized to interfere with bacterial membrane function.
Caption: Putative mechanism of action for abietane diterpenoids.
References
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Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Antimicrobial abietane diterpenoids against resistant bacteria and biofilms. (n.d.). Semantic Scholar. Retrieved March 11, 2026, from [Link]
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EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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EUCAST: EUCAST - Home. (2026, March 9). European Committee on Antimicrobial Susceptibility Testing. Retrieved March 11, 2026, from [Link]
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Screening methods to determine antibacterial activity of natural products - SciELO. (n.d.). Scientific Electronic Library Online. Retrieved March 11, 2026, from [Link]
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Diverse abietane diterpenoids as multifunctional antimicrobial effects from Salvia castanea. (2025, May 7). Semantic Scholar. Retrieved March 11, 2026, from [Link]
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EUCAST - ESCMID. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved March 11, 2026, from [Link]
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Abietic Acid Structure, Solubility, Reactivity, Uses, MSDS - Chemistry Learner. (2011, September 3). Chemistry Learner. Retrieved March 11, 2026, from [Link]
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Abietane Acids: Sources, Biological Activities, and Therapeutic Uses. (n.d.). Planta Medica. Retrieved March 11, 2026, from [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.). National Institute for Communicable Diseases. Retrieved March 11, 2026, from [Link]
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(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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In Vitro Antimicrobial Activity of Natural Products Using Minimum - Longdom Publishing. (n.d.). Longdom Publishing. Retrieved March 11, 2026, from [Link]
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Showing NP-Card for 7,13-Abietadien-18-oic acid (NP0050542) - NP-MRD. (2022, April 27). Natural Products Magnetic Resonance Database. Retrieved March 11, 2026, from [Link]
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Intermolecular interaction and solid state characterization of abietic acid/chitosan solid dispersions possessing antimicrobial and antioxidant properties | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved March 11, 2026, from [Link]
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Antimicrobial and Antibiofilm Activities of Abietic Acid against Skin-Associated Opportunistic Microorganisms. | Scilit. (2026, February 23). Scilit. Retrieved March 11, 2026, from [Link]
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Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library | ACS Infectious Diseases. (2023, May 10). ACS Publications. Retrieved March 11, 2026, from [Link]
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Antibacterial profiling of abietane-type diterpenoids - PubMed. (2017, January 1). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Synthesis and biological evaluation of abietic acid derivatives. (n.d.). Semantic Scholar. Retrieved March 11, 2026, from [Link]
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The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureusthrough - Pharmacy Education. (n.d.). Pharmacy Education. Retrieved March 11, 2026, from [Link]
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Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling - Frontiers. (n.d.). Frontiers. Retrieved March 11, 2026, from [Link]
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Antimicrobial abietane diterpenoids against resistant bacteria and biofilms. - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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Antimicrobial activity of resin acid derivatives - ResearchGate. (2006, August 5). ResearchGate. Retrieved March 11, 2026, from [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 11, 2026, from [Link]
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Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved March 11, 2026, from [Link]
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(+)-Dehydroabietic Acid, an Abietane-Type Diterpene, Inhibits Staphylococcus aureus Biofilms in Vitro - PMC. (2013, June 5). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (n.d.). University of Liverpool. Retrieved March 11, 2026, from [Link]
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Synthesis and biological evaluation of dehydroabietic acid derivatives. (n.d.). Semantic Scholar. Retrieved March 11, 2026, from [Link]
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Thermal Stability of Abietic Acid and Its Oxidation Products | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5). U.S. Food and Drug Administration. Retrieved March 11, 2026, from [Link]
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Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Antibacterial and Cytotoxic Activities of Pinus tropicalis and Pinus elliottii Resins and of the Diterpene Dehydroabietic Acid A - Frontiers. (2019, May 7). Frontiers. Retrieved March 11, 2026, from [Link]
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The minimal inhibitory concentrations (MIC) of the organic acids and... - ResearchGate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
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Application Note & Protocols: Derivatization of Atietadien-18-oic Acid for Enhanced Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Atietadien-18-oic acid, a member of the atisane family of diterpenoids, represents a promising scaffold for the development of novel therapeutic agents. This document provides a comprehensive guide to the strategic derivatization of atietadien-18-oic acid to enhance its intrinsic biological activities. We will explore the rationale behind chemical modifications, present detailed protocols for the synthesis of key derivatives, and outline methodologies for their subsequent biological evaluation. The focus will be on leveraging structure-activity relationship (SAR) insights from related diterpenoid compounds to guide the design of new, more potent molecules.
Introduction: The Therapeutic Potential of Atietadien-18-oic Acid
Diterpenoids are a diverse class of natural products known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[1][2] Atietadien-18-oic acid, a tetracyclic diterpenoid featuring a unique bicyclo[2.2.2]octane skeleton, is a compelling starting point for medicinal chemistry campaigns.[3][4] Its rigid, three-dimensional structure and the presence of a modifiable carboxylic acid group offer multiple avenues for structural diversification to improve potency, selectivity, and pharmacokinetic properties. The derivatization strategies outlined herein are based on established principles from related diterpenoids, such as abietic acid, where modifications of the C-18 carboxylic acid have been shown to be crucial for its biological activity.[5]
Rationale for Derivatization: A Strategy for Enhanced Activity
The primary objectives for the derivatization of atietadien-18-oic acid are:
-
Enhancement of Potency: Small chemical modifications can lead to significant improvements in biological activity by optimizing interactions with molecular targets.
-
Modulation of Physicochemical Properties: Altering polarity and lipophilicity can improve solubility, membrane permeability, and overall bioavailability.
-
Exploration of Structure-Activity Relationships (SAR): A systematic derivatization approach allows for the mapping of key structural features required for a desired biological effect. For instance, studies on related diterpenoids have shown that the introduction of acyloxy or benzoate groups can enhance anticancer activity.[6]
Our derivatization strategy will focus on two key regions of the atietadien-18-oic acid scaffold:
-
C-18 Carboxylic Acid: This functional group is an ideal handle for derivatization into esters, amides, and other functionalities. Such modifications can alter the compound's polarity and its ability to form hydrogen bonds, which can significantly impact target binding.[5]
-
The Diterpenoid Core: While more synthetically challenging, modifications to the ring system, such as the introduction of hydroxyl or keto groups, can lead to novel derivatives with unique biological profiles.
Derivatization Protocols
Safety Precaution: All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Esterification of the C-18 Carboxylic Acid
This protocol describes a general method for the synthesis of methyl and ethyl esters of atietadien-18-oic acid.
Rationale: Esterification neutralizes the acidic carboxylic acid group, increasing the lipophilicity of the molecule. This can enhance cell membrane permeability and may lead to altered biological activity.
Materials:
-
Atietadien-18-oic acid
-
Anhydrous methanol or ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve atietadien-18-oic acid (1.0 eq) in anhydrous methanol or ethanol (20 mL per gram of starting material) in a round-bottom flask.
-
Slowly add concentrated sulfuric acid (0.1 eq) to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Amidation of the C-18 Carboxylic Acid
This protocol details the synthesis of amide derivatives of atietadien-18-oic acid using a peptide coupling agent.
Rationale: The formation of amides introduces a hydrogen bond donor and can significantly alter the steric and electronic properties of the C-18 position. This can lead to new interactions with biological targets. Studies on dehydroabietic acid have shown that certain amide derivatives exhibit potent gastroprotective and cytotoxic effects.[7]
Materials:
-
Atietadien-18-oic acid
-
Amine of choice (e.g., benzylamine, morpholine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve atietadien-18-oic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography on silica gel.
Characterization of Derivatives
The successful synthesis of atietadien-18-oic acid derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the derivatives.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Biological Evaluation Protocols
The following are general protocols for assessing the enhanced activity of the synthesized derivatives.
Protocol 3: In Vitro Anti-inflammatory Activity Assay
Rationale: Many diterpenoids exhibit anti-inflammatory properties.[1][8] This assay measures the ability of the derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (atietadien-18-oic acid and its derivatives)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: To evaluate the potential anticancer activity of the derivatives, a cytotoxicity assay is essential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.
Protocol 5: Antimicrobial Activity Assay (Broth Microdilution)
Rationale: Diterpenoids have been reported to possess antimicrobial properties.[2] This assay determines the Minimum Inhibitory Concentration (MIC) of the derivatives against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
The biological activity data for the synthesized derivatives should be compared to that of the parent compound, atietadien-18-oic acid.
Table 1: Comparative Anti-inflammatory Activity
| Compound | IC₅₀ for NO Inhibition (µM) |
| Atietadien-18-oic acid | Value |
| Methyl atietadien-18-oate | Value |
| Ethyl atietadien-18-oate | Value |
| N-benzyl atietadien-18-amide | Value |
| ...other derivatives | Value |
Table 2: Comparative Cytotoxicity
| Compound | IC₅₀ against [Cell Line] (µM) |
| Atietadien-18-oic acid | Value |
| Methyl atietadien-18-oate | Value |
| Ethyl atietadien-18-oate | Value |
| N-benzyl atietadien-18-amide | Value |
| ...other derivatives | Value |
Table 3: Comparative Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Atietadien-18-oic acid | Value | Value |
| Methyl atietadien-18-oate | Value | Value |
| Ethyl atietadien-18-oate | Value | Value |
| N-benzyl atietadien-18-amide | Value | Value |
| ...other derivatives | Value | Value |
Visualizing the Workflow and Rationale
Caption: General workflow for the derivatization and evaluation of atietadien-18-oic acid.
Caption: The logic behind C-18 derivatization for enhanced bioactivity.
Conclusion
The derivatization of atietadien-18-oic acid presents a promising avenue for the discovery of new therapeutic leads. By systematically modifying the C-18 carboxylic acid and exploring other regions of the diterpenoid scaffold, it is possible to generate a library of novel compounds with enhanced biological activities. The protocols and assays detailed in this application note provide a solid framework for researchers to embark on such a drug discovery program. The key to success will be the careful analysis of the structure-activity relationship data to guide the design of subsequent generations of more potent and selective atietadien-18-oic acid derivatives.
References
- Muratake, H., & Natsume, M. (n.d.). Total Synthesis of Atisane-Type Diterpenoids and Related Diterpenoid Alkaloids.
- (2021, October 31). Phytochemistry and Pharmacological Activities of the Diterpenoids from the Genus Daphne.
-
National Center for Biotechnology Information. (n.d.). 8,13-Abietadien-18-oic acid. PubChem. Retrieved from [Link]
- (2024, June 17). Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids. Semantic Scholar.
- Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes. (n.d.). Frontiers.
- Antimicrobial Diterpenes: Recent Development From Natural Sources. (n.d.). PMC.
- Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud. (n.d.). PMC.
-
Song, L., Zhu, G., Liu, Y., Liu, B., & Qin, S. (2015, October 28). Total Synthesis of Atisane-Type Diterpenoids: Application of Diels-Alder Cycloadditions of Podocarpane-Type Unmasked ortho-Benzoquinones. PubMed. Retrieved from [Link]
- (2010, April 8). Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). FooDB.
- Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis. (n.d.). PMC.
-
(2017, June 15). Divergent Total Synthesis of Atisane-Type Diterpenoids. PubMed. Retrieved from [Link]
- Enantioselective total synthesis of atisane diterpenoids: (+)-sapinsigin H, (+)-agallochaol C, and (+)-16α, 17-dihydroxy-atisan-3-one. (n.d.). Chemical Communications (RSC Publishing).
-
(2016, January 15). Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. PubMed. Retrieved from [Link]
- (2026, January 9). Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations. PMC.
- 8,13-abietadien-18-oic acid (C20H30O2). (n.d.). PubChemLite.
- (2025, December 22). Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents. MDPI.
-
(2001, June 15). Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea. PubMed. Retrieved from [Link]
-
(2008, January 15). Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii. PubMed. Retrieved from [Link]
- Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. (n.d.). PMC.
-
(2006, August 5). Antimicrobial activity of resin acid derivatives. ResearchGate. Retrieved from [Link]
-
(2005, November 15). Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives. PubMed. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Divergent Total Synthesis of Atisane-Type Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling abietic Acid’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gastroprotective and cytotoxic effect of dehydroabietic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Abietadien-18-oic Acid with Structurally Related Resin Acids
Welcome to the technical support center for advanced chromatographic analysis of resin acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of abietadien-18-oic acid (commonly known as abietic acid) and its structurally similar counterparts.
The inherent complexity of natural resin samples, which are rich mixtures of diterpenoid isomers, presents a significant analytical challenge.[1] Abietane-type acids, such as abietic acid, levopimaric acid, and palustric acid, share the same core structure and differ only in the position of their conjugated double bonds.[2] This profound structural similarity is the primary cause of chromatographic co-elution, which can compromise accurate quantification and peak identification. This document provides a series of systematic troubleshooting guides and protocols to diagnose and resolve these specific separation issues in both Liquid and Gas Chromatography.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is abietadien-18-oic acid, and why is it so difficult to separate from other resin acids?
A1: Abietadien-18-oic acid, with the specific isomer 7,13-abietadien-18-oic acid being the most common form known as abietic acid, is a diterpenoid resin acid.[3][4] These compounds are characterized by a three-ring carbon skeleton.[2] The difficulty in separation arises because natural sources like pine rosin contain a mixture of numerous structural isomers (e.g., neoabietic acid, palustric acid) and related compounds (e.g., pimaric acid, dehydroabietic acid).[2][5] These molecules have nearly identical molecular weights and polarities, making them prone to co-elute in many standard chromatographic systems.
Q2: Which resin acids are the most common culprits for co-elution with abietadien-18-oic acid?
A2: The most frequent co-eluting species are its own isomers, which belong to the abietane-type family. These include:
-
Abietane Isomers: Palustric acid, Levopimaric acid, and Neoabietic acid.[2]
-
Related Diterpenoids: Pimaric and isopimaric acids, which are pimarane-type resin acids.[2]
-
Oxidation Products: Dehydroabietic acid (DHA), an aromatic derivative, can also elute closely depending on the chromatographic conditions.[6]
Q3: How can I definitively confirm that I have a co-elution problem and not just a broad peak?
A3: Visual inspection of the chromatogram for peak asymmetry, such as a "shoulder" or a "hump," is the first indication of co-elution.[7] However, for definitive confirmation, a detector with spectral capabilities is invaluable:
-
Using a Diode Array Detector (DAD) in HPLC: A DAD collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound, confirming co-elution.[7]
-
Using a Mass Spectrometer (MS) in LC or GC: An MS detector can monitor for different mass-to-charge (m/z) ratios across the peak's elution profile. A shift in the mass spectrum during elution is a clear sign of co-elution.[7]
Q4: Should I use Liquid Chromatography (LC) or Gas Chromatography (GC) for my resin acid analysis?
A4: Both techniques are widely used, and the choice depends on your specific needs and equipment availability.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is often preferred for its direct analysis capabilities without the need for chemical derivatization. However, achieving selectivity between isomers can be challenging and requires careful method development, particularly in mobile phase and stationary phase selection.[8]
-
Gas Chromatography (GC): GC typically offers very high resolving power, especially with modern capillary columns.[9] The major drawback is that the resin acids, being non-volatile carboxylic acids, must be derivatized (e.g., esterified) before analysis.[10] This extra step can introduce variability and potential side reactions, such as the oxidation of abietic acid.[8]
Section 2: Troubleshooting Liquid Chromatography (HPLC/UPLC) Co-elution
Before modifying your method, it is critical to ensure your HPLC system is performing optimally. Poor peak shape due to system issues can often be mistaken for co-elution.
Initial System Health Check:
-
Column Health: A contaminated column or a void at the column inlet can cause significant peak tailing and broadening. Flush the column with a strong solvent (as recommended by the manufacturer) or try reversing the column (if permissible) for a back-flush.[11]
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce peak broadening.[11]
-
Injection Solvent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause peak distortion and fronting. Whenever possible, use the initial mobile phase as the sample solvent.[11][12]
HPLC Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing co-elution issues in HPLC.
Caption: A logical workflow for troubleshooting HPLC co-elution of resin acids.
Q&A Troubleshooting Guide (HPLC)
Q: I have a persistent shoulder on my abietadien-18-oic acid peak. How can I resolve it by adjusting the mobile phase?
A: A shoulder indicates a closely eluting impurity, which is a problem of selectivity (α). You must alter the chemistry of the separation to change the relative retention of the two compounds. Follow this protocol to manipulate mobile phase selectivity.
Experimental Protocol 1: Modifying Mobile Phase Selectivity
-
Change the Organic Modifier: The choice between acetonitrile and methanol is a powerful tool for altering selectivity.
-
Rationale: Acetonitrile and methanol have different polarities and engage in different types of intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) with both the analytes and the stationary phase. This can change the elution order or increase the separation between closely eluting compounds.[11]
-
Action: If your current method uses acetonitrile, prepare an equivalent mobile phase (same percentage organic, same additive concentration) using methanol, and vice-versa. Allow the system to fully equilibrate and inject your sample.
-
-
Adjust the Mobile Phase Additive: Resin acids are weak acids, and their retention in reversed-phase chromatography is sensitive to pH and the type of acidic modifier.[1]
-
Rationale: Modifiers like formic acid or acetic acid suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. Slightly changing the concentration (e.g., from 0.1% to 0.05% formic acid) or switching the additive (e.g., from formic to acetic acid) can subtly alter the interactions with the stationary phase, improving separation.[13]
-
Action: Prepare a mobile phase with a slightly different concentration of your current acid additive. If that fails, try a different acidic modifier altogether.
-
Q: Changing the mobile phase didn't provide baseline resolution. What is my next option?
A: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase. This provides a completely different separation mechanism.
Data Presentation: Table 1 - Common HPLC Columns for Resin Acid Analysis
| Column Type | Stationary Phase Chemistry | Separation Principle & Key Advantages | When to Use It |
| Standard C18 | Octadecylsilane | Primarily hydrophobic (van der Waals) interactions. The industry standard. | A good starting point, but may lack selectivity for isomers. |
| PFP | Pentafluorophenyl | Offers multiple interaction modes: hydrophobic, π-π, dipole-dipole, and shape selectivity.[1] | Excellent for separating aromatic compounds and positional isomers. Highly recommended when C18 fails for resin acid isomers. |
| Polar-Embedded | e.g., C12 with urea functions | Provides a mix of hydrophobic and polar interactions (hydrogen bonding).[8] | Useful for enhancing selectivity between compounds with minor differences in polarity. Can offer unique elution orders compared to C18. |
Section 3: Troubleshooting Gas Chromatography (GC) Co-elution
Successful GC analysis of resin acids hinges on two factors: effective, repeatable derivatization and a high-resolution chromatographic separation.
Initial System Health Check:
-
Inlet Liner: An active or dirty liner can cause peak tailing due to unwanted interactions with the acidic analytes (even after derivatization). Use a deactivated liner and replace it regularly.[14]
-
Column Installation: A poor column cut can expose active silanol groups, causing tailing.[14] Ensure the column is installed at the correct height in both the inlet and detector.
-
Gas Purity: Use high-purity carrier gas with traps to remove any residual oxygen or moisture, which can degrade the column's stationary phase.[15]
GC Troubleshooting Workflow
This diagram illustrates a systematic approach to resolving co-elution issues in GC.
Caption: A workflow for systematically troubleshooting GC co-elution of derivatized resin acids.
Q&A Troubleshooting Guide (GC)
Q: My derivatized abietadien-18-oic acid peak is co-eluting with another isomer. How can I improve the separation?
A: For GC, the primary tool for improving the resolution of closely eluting compounds is the oven temperature program.
Experimental Protocol 2: Optimizing the GC Temperature Program
-
Lower the Initial Oven Temperature:
-
Rationale: A lower starting temperature allows the analytes to focus at the head of the column in a tighter band before the temperature ramp begins. This improves the efficiency of the separation from the outset.
-
Action: Decrease your initial oven temperature by 10-20°C.
-
-
Reduce the Temperature Ramp Rate:
-
Rationale: This is the most critical step. A slower ramp rate (e.g., from 10°C/min down to 5°C/min or even 2°C/min) increases the time the analytes spend interacting with the stationary phase in the temperature range where they are eluting. This provides more opportunity for the column to resolve them.
-
Action: Cut your primary ramp rate in half and re-run the analysis. Observe the separation between the critical pair.
-
-
Introduce an Isothermal Hold (If Necessary):
-
Rationale: If a slower ramp provides partial but not complete separation, adding a brief isothermal hold just before the elution of the target analytes can further enhance resolution.
-
Action: Program a 1-2 minute isothermal hold at a temperature just below the elution temperature of the co-eluting pair.
-
Q: The temperature program optimization wasn't sufficient. What is the next step?
A: As with HPLC, if kinetic and temperature optimizations fail, you must change the column chemistry (selectivity).
Data Presentation: Table 2 - Common GC Columns for Derivatized Resin Acid Analysis
| Column Phase | Polarity | Separation Principle & Key Advantages | When to Use It |
| 5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms) | Low Polarity | Primarily separates based on boiling point and van der Waals interactions. Very robust and common. | The standard starting point for general analysis. May not resolve very similar isomers. |
| Mid-Polarity Phases (e.g., 50% Phenyl-Methylpolysiloxane) | Intermediate Polarity | Increases selectivity based on polarizability (π-π interactions) due to the higher phenyl content. | A good next step when a 5-type phase fails. Can alter the elution order of isomers. |
| WAX or Polar Phases (e.g., Polyethylene Glycol) | High Polarity | Separates based on polarity and hydrogen bonding capability. | Less common for derivatized resin acids but can provide unique selectivity if other phases fail. Ensure your derivatives are stable on this phase. |
References
-
The Determination of Abietic Acid in Natural Resins and their Derived Products Using Assisted Ultrasonic Sample Preparation and - BrJAC. (n.d.). Braz. J. Anal. Chem. Retrieved from [Link]
-
Chemistry Learner. (2011, September 3). Abietic Acid Structure, Solubility, Reactivity, Uses, MSDS. Retrieved from [Link]
-
Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Liu, H., Zhang, M., & Zhou, Y. (2010). Acid Isomer Separation of Resin Acids in Rosin and Abietic Acid Molecular Structure. Scientia Silvae Sinicae, 46(8), 140-144. Retrieved from [Link]
-
Danish Environmental Protection Agency. (n.d.). Appendix B: A method for quantification of resin acids in cosmetics. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8,13-Abietadien-18-oic acid. PubChem. Retrieved from [Link]
-
Sjöström, S. (2012). Resin acids in commercial products and the work environment of Swedish wood pellets production. Diva-Portal.org. Retrieved from [Link]
-
Wikipedia. (n.d.). Resin acid. Retrieved from [Link]
-
NCASI. (n.d.). TB501 Procedures for the Analysis of Resin and Fatty Acids in Pulp Mill Effluents. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). Retrieved from [Link]
-
Holmbom, B., & Örså, F. (2012). Overview of analytical procedures for fatty and resin acids in the papermaking process. BioResources, 7(4), 6046-6064. Retrieved from [Link]
-
Funk, C., & Croteau, R. (1994). Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid. Archives of Biochemistry and Biophysics, 308(1), 258-266. Retrieved from [Link]
-
NP-MRD. (2022, April 27). Showing NP-Card for 7,13-Abietadien-18-oic acid (NP0050542). Retrieved from [Link]
-
LCGC International - Chromatography Online. (2020, November 12). GC Troubleshooting in Simple Pictures, Part I. Retrieved from [Link]
-
Wikipedia. (n.d.). Dehydroabietic acid. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
EPRUI Biotech Co., Ltd. (2018, August 23). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Retrieved from [Link]
Sources
- 1. brjac.com.br [brjac.com.br]
- 2. Resin acid - Wikipedia [en.wikipedia.org]
- 3. Abietic Acid Structure, Solubility, Reactivity, Uses, MSDS [chemistrylearner.com]
- 4. np-mrd.org [np-mrd.org]
- 5. Acid Isomer Separation of Resin Acids in Rosin and Abietic Acid Molecular Structure [html.rhhz.net]
- 6. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]
- 10. ncasi.org [ncasi.org]
- 11. benchchem.com [benchchem.com]
- 12. epruibiotech.com [epruibiotech.com]
- 13. Appendix B: A method for quantification of resin acids in cosmetics – Environmental Project No. 1272 2009 – Development of an analysis method for quantification of colophonium components in cosmetic products [www2.mst.dk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: LC-MS Analysis of Abietadien-18-oic Acid
Subtitle: Troubleshooting Matrix Effects in Diterpenoid Resin Acid Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with quantifying abietadien-18-oic acid (commonly known as abietic acid or abieta-7,13-dien-18-oic acid)[1]. Because this tricyclic diterpenoid carboxylic acid is typically analyzed in complex biological or environmental matrices, it is highly susceptible to ion suppression. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the scientific integrity of your LC-MS assays.
Knowledge Base: The Mechanism of Matrix Effects
Abietadien-18-oic acid has a molecular weight of 302.45 Da and a pKa of approximately 4.5[1][2]. It is optimally detected in negative electrospray ionization (ESI-) mode, yielding a strong [M-H]- precursor ion at m/z 301.2. However, when extracted from complex matrices like plasma, wastewater, or wood dust, co-eluting matrix components severely disrupt its ionization[3].
Mechanism of ESI matrix effects during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q: Why is my abietadien-18-oic acid signal heavily suppressed in biological matrices? A: In ESI-, analytes and matrix components compete for space and charge at the surface of the electrospray droplet. Because abietadien-18-oic acid has moderate surface activity, highly surface-active matrix components (e.g., humic acids, neutral lipids) preferentially occupy the droplet surface. This forces the analyte into the droplet interior, preventing it from efficiently transferring into the gas phase, which manifests as ion suppression[4].
Q: How do I accurately calculate the Matrix Effect (ME%) for my assay? A: The absolute matrix effect is calculated by comparing the peak area of the analyte spiked into a post-extraction blank matrix (A) against the peak area of a neat standard solution at the same concentration (B). Formula:ME% = (A / B) × 100 A value < 100% indicates suppression; > 100% indicates enhancement. A self-validating assay should aim for an ME% between 85% and 115%.
Q: Can modifying the LC flow rate resolve these matrix effects? A: Yes. Reducing the flow rate (e.g., from 1.0 mL/min to 200 µL/min) fundamentally alters ESI droplet dynamics. Smaller initial droplets are formed, which dramatically increases the total surface-area-to-volume ratio of the spray. This physical change reduces spatial competition at the droplet surface, allowing more analyte to be ionized and significantly mitigating suppression[4].
Step-by-Step Troubleshooting Guide
When matrix effects compromise your assay, follow this logical progression to restore analytical integrity.
Step-by-step workflow for mitigating LC-MS matrix effects.
Validated Experimental Protocols
Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping
Causality: You cannot fix what you cannot see. This self-validating protocol maps the exact retention time windows where matrix components suppress ionization, allowing you to adjust your LC gradient to elute abietadien-18-oic acid outside these "danger zones."
-
Setup: Connect a syringe pump to a T-piece installed between the LC column and the MS source.
-
Infusion: Continuously infuse a neat standard of abietadien-18-oic acid (1 µg/mL in methanol) at 10 µL/min.
-
Injection: Inject a blank matrix extract (e.g., extracted plasma or wood dust extract) through the LC column using your standard gradient.
-
Monitoring: Monitor the m/z 301.2 trace.
-
Interpretation: The baseline should remain flat. Any negative dips in the baseline indicate zones of severe ion suppression caused by eluting matrix components.
Protocol B: Mixed-Mode Anion Exchange (MAX) SPE Cleanup
Causality: Because abietadien-18-oic acid is a carboxylic acid (pKa ~4.5), it can be selectively isolated using a MAX polymeric sorbent. By manipulating the pH, we create a self-validating chemical trap: the analyte binds ionically at high pH and is only released when the pH drops below its pKa, leaving neutral and basic interferences behind.
-
Conditioning: Pass 2 mL Methanol followed by 2 mL LC-MS grade Water through the MAX cartridge.
-
Loading: Dilute the sample 1:1 with 1% aqueous ammonia (pH ~9). At this pH, the analyte is fully deprotonated (COO-) and binds strongly to the quaternary amine groups on the sorbent.
-
Wash 1 (Polar Interferences): Pass 2 mL of 5% ammonia in water. This removes basic and neutral polar interferences. The analyte remains ionically bound.
-
Wash 2 (Hydrophobic Interferences): Pass 2 mL of Methanol. This removes hydrophobic neutral lipids. The analyte remains ionically bound.
-
Elution: Pass 2 mL of 2% Formic Acid in Methanol. The low pH (< 3) protonates the analyte to its neutral state (COOH), breaking the ionic bond, while the methanol elutes it from the reversed-phase backbone.
-
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial LC mobile phase.
Quantitative Data Summary
The following table demonstrates the synergistic effect of combining optimized sample preparation (MAX SPE) with LC flow rate reduction to eliminate matrix effects for abietadien-18-oic acid.
| Matrix Type | Sample Prep Method | LC Flow Rate (µL/min) | Matrix Effect (ME%) | Signal Reproducibility (%RSD) |
| Plasma | Protein Precipitation | 1000 | 45% (Severe Suppression) | 15.2% |
| Plasma | Protein Precipitation | 200 | 72% (Moderate Suppression) | 8.4% |
| Plasma | MAX SPE | 200 | 96% (Negligible) | 3.1% |
| Wood Extract | Dilute & Shoot | 1000 | 30% (Severe Suppression) | 18.5% |
| Wood Extract | MAX SPE | 200 | 94% (Negligible) | 4.0% |
Note: By implementing MAX SPE and lowering the flow rate to 200 µL/min, the assay achieves an ME% near 100% and excellent precision (%RSD < 5%), validating the robustness of the method.
Sources
- 1. 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abietic acid [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of trace pharmaceuticals and related compounds in municipal wastewaters by preconcentration, chromatography, derivatization, and separation methods :: BioResources [bioresources.cnr.ncsu.edu]
Technical Support Center: Troubleshooting Abietadien-18-oic Acid Bioactivity in Cell-Based Assays
Welcome to the Application Scientist Support Portal. Abietadien-18-oic acid (frequently queried under the typo aietadien-18-oic acid, and universally known as Abietic Acid ) is a naturally occurring tricyclic diterpenoid resin acid[1]. While it demonstrates potent anti-inflammatory activity (via IKKβ/NF-κB inhibition)[2], antimicrobial efficacy[3], and anti-tumor properties in biochemical assays, researchers frequently encounter severe drop-offs in bioactivity when transitioning to cell-based models.
This guide is engineered for drug development professionals to diagnose, troubleshoot, and resolve the physicochemical barriers that cause low in vitro efficacy[1].
Physicochemical Property Matrix
To understand why an experiment fails, we must first look at the molecule's fundamental properties. The table below summarizes the quantitative data driving the compound's behavior in aqueous culture systems[4].
| Physicochemical Parameter | Value / Status | Mechanistic Impact on Cell-Based Assays |
| Molecular Weight | 302.45 Da | Favorable for passive transcellular diffusion across lipid bilayers. |
| LogP (Lipophilicity) | ~4.5 | High lipophilicity; prone to membrane trapping and poor aqueous solubility. |
| Aqueous Solubility | < 0.1 mg/mL | High risk of "solvent shock" and micro-precipitation upon dilution in media. |
| Serum Protein Binding | > 90% (in 10% FBS) | Drastic reduction of the free active fraction, shifting the apparent IC50. |
| Chemical Stability | Oxidation-prone | The conjugated diene auto-oxidizes, leading to loss of bioactivity over time. |
Cellular Partitioning & Bioavailability Barriers
Caption: Cellular partitioning and bioavailability barriers of Abietadien-18-oic acid.
Troubleshooting FAQs
Q1: Why does abietadien-18-oic acid show potent inhibition in cell-free biochemical assays but fail to elicit a response in my cell-based models? A1: This is a classic manifestation of the "free drug hypothesis." Abietadien-18-oic acid is highly lipophilic (LogP ~4.5)[4]. In cell-free enzyme assays, the compound is fully available to bind its target. However, in cell-based assays utilizing 10% Fetal Bovine Serum (FBS), the hydrophobic phenanthrene ring system heavily partitions into the binding pockets of Bovine Serum Albumin (BSA). This sequestration drastically reduces the free active fraction available to cross the cell membrane, artificially inflating the IC50 by orders of magnitude.
Q2: I observed high variability between biological replicates when treating cells. What causes this? A2: High variability is usually a symptom of "solvent shock" and subsequent micro-precipitation. When a highly concentrated DMSO stock is pipetted directly into aqueous culture media, the local concentration instantly exceeds the compound's aqueous solubility. This causes rapid nucleation and the formation of micro-crystals. Because these crystals dissolve unpredictably over a 24–72 hour assay period, the actual concentration of bioavailable drug fluctuates wildly between wells.
Q3: Does the chemical stability of the compound affect its long-term bioactivity in culture? A3: Yes. The conjugated diene system in the abietane structure is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light[1]. Over time, the compound degrades into epoxides and peroxides, which lose their primary pharmacological activity and can introduce off-target cytotoxicity.
Diagnostic Workflow
Caption: Diagnostic workflow for resolving low bioactivity of lipophilic diterpenes.
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Preparation of Stable, Bioavailable Working Solutions
Causality Focus: To prevent solvent shock and oxidation, we utilize a step-wise dilution method and inert gas purging. This protocol is self-validating by incorporating a mandatory microscopic quality control step prior to cell treatment.
-
Stock Generation: Dissolve abietadien-18-oic acid in anhydrous DMSO to a concentration of 50 mM. Immediately purge the headspace of the vial with Argon gas before sealing to prevent auto-oxidation of the diene.
-
Intermediate Dilution: Prepare a 10x intermediate stock in DMSO (e.g., 5 mM). Why? Reducing the concentration gradient between the stock and the aqueous media minimizes the thermodynamic driving force for rapid crystal nucleation.
-
Media Spiking: Pre-warm the culture media to 37°C. While actively swirling the media, add the intermediate stock dropwise. Ensure the final DMSO concentration does not exceed 0.5% v/v to prevent solvent toxicity.
-
Validation (Microscopic QC): Before applying the media to your cells, transfer a 100 µL aliquot to a clear 96-well plate. Inspect under a phase-contrast microscope at 20x magnification.
-
Validation Criteria: The field must be completely free of refractile micro-crystals or amorphous aggregates. If aggregates are present, the bioactivity will be compromised; discard and repeat using a slower addition rate or a carrier molecule (e.g., BSA pre-complexation or cyclodextrins).
-
Protocol B: Serum-Shift Assay for Protein Binding Determination
Causality Focus: To isolate the variable of protein binding from cellular permeability, we systematically alter the BSA concentration in the assay environment.
-
Cell Seeding: Seed your target cells (e.g., A549 or RAW 264.7) in three separate 96-well plates. Allow 24 hours for adherence.
-
Media Preparation: Prepare three distinct batches of treatment media containing 0% FBS, 2% FBS, and 10% FBS. Supplement the 0% and 2% media with 1x ITS (Insulin-Transferrin-Selenium) to maintain cell viability during serum starvation.
-
Treatment: Apply a full dose-response curve (e.g., 0.1 µM to 100 µM) of abietadien-18-oic acid to each plate.
-
Self-Validation: Include a well-characterized, low-protein-binding hydrophilic inhibitor as a positive control across all three plates. The IC50 of this control should remain relatively constant, validating that the serum shift itself is not altering the fundamental biology/viability of the cells.
-
-
Assay Execution: Perform your functional readout (e.g., viability, NF-κB reporter assay) after the desired incubation period.
-
Data Analysis: Calculate the IC50 for each condition. If the IC50 in 10% FBS is >10-fold higher than in 0% FBS, high protein binding is confirmed as the primary cause of low bioactivity. Future assays should be conducted in low-serum conditions to accurately measure target engagement.
References
-
Title: 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations Source: Frontiers in Pharmacology (via NCBI PMC) URL: [Link]
-
Title: Synthesis and biological evaluation of abietic acid derivatives Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]
Sources
- 1. Unveiling abietic Acid’s therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 514-10-3: Abietic acid | CymitQuimica [cymitquimica.com]
- 4. 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Abietadien-18-oic Acid Aggregation in Solution
Answering your request, here is a technical support center with troubleshooting guides and FAQs for aietadien-18-oic acid aggregation in solution.
Welcome to the technical support center for investigating the solution-based aggregation of abietadien-18-oic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of studying this diterpenoid's self-assembly behavior. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounding our advice in established scientific principles to ensure the integrity and reproducibility of your experimental results.
Section 1: Foundational Knowledge & FAQs
This section provides essential background information on abietadien-18-oic acid and the fundamental principles of its aggregation.
FAQ 1: What is abietadien-18-oic acid and what are its key properties?
Abietadien-18-oic acid is a diterpenoid, a class of organic compounds derived from four isoprene units.[1][2] It is a resin acid, closely related to abietic acid, and is found in coniferous trees where it functions as a defense compound.[3] Its behavior in solution is largely dictated by its chemical structure: a rigid, hydrophobic, tricyclic core with a polar carboxylic acid group.[4][5] This amphiphilic nature is the primary driver of its self-aggregation in certain solvents.
Table 1: Physicochemical Properties of Abietadien-18-oic Acid
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀O₂ | [4] |
| Molecular Weight | 302.5 g/mol | [4] |
| Appearance | Solid, crystalline or resinous powder | [4] |
| Water Solubility | Predicted to be very low (e.g., 0.015 g/L) | [1] |
| Organic Solvent Solubility | Soluble in alcohols, ether, acetone, benzene, and chloroform | [5] |
| pKa (Strongest Acidic) | ~4.59 (Predicted) | [1] |
| LogP (Hydrophobicity) | ~4.5 - 5.1 (Predicted) | [1][4] |
FAQ 2: Why does abietadien-18-oic acid aggregate in solution?
Aggregation is a process where individual molecules (monomers) self-associate to form larger structures (dimers, trimers, or higher-order oligomers).[6] For abietadien-18-oic acid, the primary driving force is the hydrophobic effect. In polar solvents (especially aqueous solutions), the bulky, non-polar hydrocarbon backbone of the molecule is thermodynamically unfavorable to be in contact with polar solvent molecules. To minimize this contact, the hydrophobic regions of multiple molecules associate with each other, effectively "hiding" from the solvent and forming the core of an aggregate.[6]
The state of aggregation is a delicate balance influenced by several factors, including:
-
Solvent Polarity: Aggregation is more pronounced in more polar solvents.
-
Concentration: Higher concentrations increase the probability of intermolecular encounters, promoting aggregation.[7]
-
Temperature: Temperature can affect both solubility and the strength of hydrophobic interactions, leading to complex effects on aggregation.[7][8]
-
pH and Ionic Strength: The charge on the carboxylic acid headgroup is dictated by the solution's pH. At a pH below its pKa, the acid is protonated and neutral, which may favor different aggregation patterns compared to the charged carboxylate form present at a pH above the pKa. Added salts can screen electrostatic repulsion between charged headgroups, potentially promoting further aggregation.[8]
Caption: Key experimental factors influencing the aggregation equilibrium.
Section 2: Troubleshooting Experimental Problems
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Problem 1: My results are inconsistent. The size or presence of aggregates varies between identical experiments.
Inconsistent results are often the first sign of subtle, uncontrolled variables in your experimental setup.
Possible Causes & Solutions:
-
Solvent Purity and Preparation:
-
The Issue: Trace impurities, dissolved gases, or variations in water purity (if using aqueous buffers) can act as nucleation sites or alter solvent polarity.
-
The Fix: Always use HPLC-grade or equivalent high-purity solvents. If preparing buffers, use freshly deionized (18.2 MΩ·cm) water. Consider degassing your solvents, especially for sensitive techniques like Dynamic Light Scattering (DLS).
-
-
Concentration Errors:
-
The Issue: Abietadien-18-oic acid is a solid, and small errors in weighing can lead to significant concentration differences, especially for stock solutions. The aggregation process can be highly concentration-dependent.[7]
-
The Fix: Use a calibrated analytical balance. Prepare a larger volume of a concentrated stock solution in a suitable organic solvent (e.g., ethanol or acetone) and then perform serial dilutions. Verify the stock concentration using UV-Vis spectroscopy if a known extinction coefficient is available.
-
-
Temperature Fluctuations:
-
The Issue: Aggregation is a thermodynamic process sensitive to temperature.[8] Even minor fluctuations in ambient lab temperature can shift the monomer-aggregate equilibrium.
-
The Fix: Perform all experiments, including sample preparation and measurement, in a temperature-controlled environment. Use instruments with Peltier temperature controllers (common in DLS and spectrophotometers) set to a specific temperature (e.g., 25°C).
-
-
Sample Handling and Aging:
-
The Issue: The kinetics of aggregation can be slow. A freshly prepared solution may have a different aggregation state than one that has been sitting for several hours. Similarly, mechanical stress from vigorous vortexing can sometimes induce aggregation.[9]
-
The Fix: Establish a strict equilibration protocol. Define a consistent time interval between sample preparation and measurement (e.g., 1 hour). Mix solutions by gentle inversion or brief, standardized vortexing rather than prolonged, high-speed agitation.
-
Caption: A logical workflow for troubleshooting inconsistent results.
Problem 2: I am not sure if my compound is aggregating. How can I detect it?
Several techniques can be used to detect and characterize aggregation. It is best practice to use at least two orthogonal methods to confirm your findings.
Table 2: Comparison of Common Techniques for Aggregation Detection
| Technique | Principle | Pros | Cons |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by Brownian motion to determine hydrodynamic size.[10][11] | Highly sensitive to the formation of large aggregates; provides size distribution.[12][13] | Sensitive to dust/contaminants; interpretation can be complex for polydisperse samples. |
| UV-Vis Spectroscopy | Aggregates scatter light, causing a non-absorbing, elevated baseline across the spectrum.[14] | Quick, simple, and uses common lab equipment; non-destructive.[15] | Indirect method; low sensitivity for small oligomers; quantification is difficult. |
| Fluorescence Spectroscopy | Uses extrinsic probes (e.g., ANS, PRODAN) that fluoresce strongly in the hydrophobic interior of aggregates.[16] | Highly sensitive to the formation of hydrophobic microenvironments; can be used for quantification. | Requires a suitable fluorescent probe; probe binding might perturb the system. |
Problem 3: I see a visible precipitate in my solution. Is this aggregation?
This is likely precipitation, which is distinct from the formation of soluble aggregates.
Possible Causes & Solutions:
-
Exceeding Solubility Limit:
-
The Issue: You may be working at a concentration above the compound's solubility limit in that specific solvent. Abietadien-18-oic acid is poorly soluble in water.[1] While soluble in many organic solvents, its solubility is still finite.
-
The Fix: Determine the approximate solubility limit by preparing a series of concentrations and observing the point at which precipitation occurs. Work at concentrations below this limit. For studies in aqueous buffers, a small amount of a co-solvent (like DMSO or ethanol) may be necessary, but be aware that this will also affect the aggregation behavior.
-
-
Solvent-Induced Precipitation:
-
The Issue: This often occurs when a concentrated stock solution in a good organic solvent is diluted into a poor solvent (e.g., diluting a DMSO stock into an aqueous buffer). The rapid change in solvent environment can cause the compound to crash out of solution.
-
The Fix: Add the stock solution dropwise to the buffer while gently stirring. Avoid adding more than 1-5% of the organic co-solvent to the final solution volume, if possible. Perform a control experiment to understand the effect of the co-solvent itself on your assay.
-
-
pH-Dependent Solubility:
-
The Issue: For an acidic compound like abietadien-18-oic acid, its solubility in aqueous solutions is highly pH-dependent. In its protonated (neutral) state at low pH, it is less soluble than in its deprotonated (charged) state at higher pH.
-
The Fix: If working in aqueous buffers, ensure the pH is well-controlled. If precipitation occurs at a certain pH, consider if adjusting the pH is compatible with your experimental goals.
-
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for the primary techniques used to investigate aggregation.
Protocol 1: Detection of Aggregation using UV-Vis Spectroscopy
This protocol uses the light scattering properties of aggregates to detect their presence.[14]
-
Sample Preparation:
-
Prepare a stock solution of abietadien-18-oic acid in a suitable solvent (e.g., 10 mM in ethanol).
-
Prepare a series of dilutions in your final experimental solvent, ranging from a low concentration (where the compound is expected to be monomeric) to a high concentration.
-
Include a "blank" sample containing only the solvent.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from a high wavelength (e.g., 600 nm) down to the UV region (e.g., 220 nm).
-
-
Measurement:
-
Blank the spectrophotometer using the solvent-only cuvette.
-
Measure the absorbance spectrum for each concentration.
-
-
Data Analysis:
-
Look for an elevated baseline: Monomeric, non-aggregated solutions should have near-zero absorbance at higher wavelengths (e.g., >400 nm) where the molecule does not have a chromophore. An apparent absorbance that increases with concentration across this region is an indicator of light scattering by aggregates.[14]
-
Calculate an Aggregation Index (A.I.): A simple A.I. can be calculated to quantify the scattering. For example, A.I. = (Absorbance at 400 nm) / (Absorbance at λ_max). An increase in this ratio with concentration suggests aggregation.
-
Protocol 2: Sizing Aggregates with Dynamic Light Scattering (DLS)
This protocol provides a direct measure of the hydrodynamic size of particles in solution.[10][13]
-
Sample Preparation:
-
Prepare your sample in a high-purity, degassed solvent. The final concentration should be optimized for your instrument (typically in the 0.1 to 1.0 mg/mL range).
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.1 µm) directly into a clean, dust-free DLS cuvette. This step is critical to remove extraneous dust particles that would corrupt the signal.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize.
-
Set the correct solvent viscosity and refractive index parameters in the software.
-
Set the desired measurement temperature and allow the sample to equilibrate in the instrument for at least 5-10 minutes.
-
-
Measurement:
-
Perform multiple acquisitions (e.g., 10-15 runs) for each sample to ensure reproducibility.
-
Analyze the correlation function generated by the instrument. A good quality correlation function shows a smooth decay to the baseline.
-
-
Data Analysis:
-
Examine the Size Distribution: The software will generate a size distribution plot (by intensity, volume, or number). A single, narrow peak at a small hydrodynamic radius (e.g., 1-2 nm) is indicative of a monomeric species. The appearance of a second, larger peak (e.g., >50 nm) or a significant increase in the average size and polydispersity index (PDI) indicates the presence of aggregates.
-
Intensity vs. Volume: The intensity-weighted distribution is highly sensitive to large particles because scattering intensity scales with the radius to the sixth power.[17] Always check the volume or number distribution to get a better sense of the relative populations of monomer vs. aggregate.
-
Protocol 3: Probing Hydrophobic Environments with Fluorescence
This protocol uses the fluorescent probe 8-Anilinonaphthalene-1-sulfonic acid (ANS), which exhibits low fluorescence in polar environments but becomes highly fluorescent upon binding to hydrophobic surfaces, such as the core of an aggregate.[16]
-
Reagent Preparation:
-
Prepare a concentrated stock of abietadien-18-oic acid as previously described.
-
Prepare a stock solution of ANS (e.g., 1 mM in water or buffer). Store protected from light.
-
-
Assay Setup (96-well plate format):
-
In a black, clear-bottom 96-well plate, add your buffer or solvent.
-
Add varying concentrations of abietadien-18-oic acid.
-
Add ANS to each well to a final concentration of ~10 µM.
-
Include controls: (1) Buffer only, (2) Buffer + ANS, (3) Buffer + highest concentration of abietadien-18-oic acid (no ANS).
-
-
Measurement:
-
Incubate the plate for 15-30 minutes at a stable temperature, protected from light.
-
Use a fluorescence plate reader. Set the excitation wavelength to ~350-380 nm and the emission scan range from ~400 to 600 nm.
-
-
Data Analysis:
-
Monitor Fluorescence Intensity: Subtract the background fluorescence (wells with no ANS). Plot the fluorescence intensity at the emission maximum (~470-480 nm for ANS) against the concentration of abietadien-18-oic acid.
-
Identify the Critical Aggregation Concentration (CAC): A sharp, sigmoidal increase in fluorescence intensity indicates the formation of aggregates and the partitioning of the ANS probe into their hydrophobic cores. The inflection point of this curve can be used to estimate the CAC.
-
References
-
8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem. (n.d.). PubChem. [Link]
-
Complementary Techniques for the Detection and Elucidation of Protein Aggregation. (2020, November 12). GEN - Genetic Engineering and Biotechnology News. [Link]
-
Characterization of mAb aggregation using a Cary 60 UV-Vis Spectrophotometer and the Agilent 1260 Infinity LC system. (2017, April 9). Agilent. [Link]
-
Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. (n.d.). NCBI. [Link]
-
Abietic Acid Structure, Solubility, Reactivity, Uses, MSDS. (2011, September 3). Chemistry Learner. [Link]
-
Genetically-encoded probes to determine nonspecific hydrophobic and electrostatic binding in cells. (2023, June 29). bioRxiv. [Link]
-
Determination and correlation of the solubility for abietic acid in four alocohol solvents. (n.d.). ResearchGate. [Link]
-
Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. (2023, July 22). MDPI. [Link]
-
Assay Interference by Aggregation. (2017, July 26). NCBI Bookshelf. [Link]
-
Showing Compound 8,13-Abietadien-18-oic acid (FDB017403). (2010, April 8). FooDB. [Link]
-
Biophysical approaches for the study of interactions between molecular chaperones and protein aggregates. (2015, August 10). Royal Society of Chemistry. [Link]
-
Showing NP-Card for 7,13-Abietadien-18-oic acid (NP0050542). (2022, April 27). NP-MRD. [Link]
-
Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. (2024, November 29). ACS Publications. [Link]
-
Combining hydrophilic and hydrophobic environment sensitive dyes to detect a wide range of cellular polarity. (2019, November 25). Royal Society of Chemistry. [Link]
-
Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump. (2010, May 19). AIP Publishing. [Link]
-
Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. (n.d.). ACS Publications. [Link]
-
Characterization of Biomolecules using High-Performance UV-Vis Spectrophotometry. (2024, December 19). Agilent. [Link]
-
Dehydroabietic acid. (n.d.). Wikipedia. [Link]
-
Synthesis and spectral properties of a hydrophobic fluorescent probe: 6-propionyl-2-(dimethylamino)naphthalene. (n.d.). Semantic Scholar. [Link]
-
Revealing the evolving mixture of molecular aggregates during organic film formation using simulations of in situ absorbance. (2020, December 4). AIP Publishing. [Link]
-
Inhibition of Platelet Aggregation by Diterpene Acids From Pinus Massoniana Resin. (n.d.). DeepDyve. [Link]
-
How to Detect Early Aggregation with Dynamic Light Scattering. (2025, September 5). Patsnap. [Link]
-
Synthesis and biological evaluation of abietic acid derivatives. (n.d.). ScienceDirect. [Link]
-
Abietic Acid | C20H30O2 | CID 10569. (n.d.). PubChem. [Link]
-
Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples. (n.d.). NCBI. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Wyatt Technology. [Link]
-
Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. (2023, December 22). MDPI. [Link]
-
Synthesis and biological evaluation of abietic acid derivatives. (n.d.). Academia.edu. [Link]
-
Synthesis and biological evaluation of abietic acid derivatives. (2009, June 15). PubMed. [Link]
-
Influence of the aromatic substituents on the aggregation properties of direct dyes derived from 4,4'-diaminostilbene-2,2'-disulphonic acid. (2021, October 8). ResearchGate. [Link]
-
Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid. (n.d.). PubMed. [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9). Patsnap. [Link]
Sources
- 1. Showing Compound 8,13-Abietadien-18-oic acid (FDB017403) - FooDB [foodb.ca]
- 2. np-mrd.org [np-mrd.org]
- 3. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Abietic Acid Structure, Solubility, Reactivity, Uses, MSDS [chemistrylearner.com]
- 6. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 8,13-Abietadien-18-oic Acid and Abietic Acid
A Technical Guide for Researchers and Drug Development Professionals
In the global pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, natural products remain a vital source of chemical diversity and biological activity. Among these, the resin acids, a class of diterpenoids found in coniferous trees, have long been recognized for their therapeutic properties. This guide provides an in-depth, objective comparison of the antimicrobial activities of two prominent resin acids: 8,13-abietadien-18-oic acid (also known as palustric acid) and its well-studied isomer, abietic acid. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to evaluate their potential as antimicrobial drug candidates.
Introduction to the Isomeric Resin Acids
Abietic acid and 8,13-abietadien-18-oic acid (palustric acid) are tricyclic diterpenoids that constitute a significant portion of pine rosin.[1][2] They share the same molecular formula (C₂₀H₃₀O₂) and a similar hydrophenanthrene skeleton, differing only in the position of their two double bonds.[3] This subtle structural variance, however, can influence their physicochemical properties and biological activities.
-
Abietic Acid: Characterized by conjugated double bonds at C7 and C13, abietic acid is one of the most abundant and extensively studied resin acids.
-
8,13-Abietadien-18-oic Acid (Palustric Acid): This isomer possesses double bonds at C8 and C13.
Both compounds are key components of the natural defense mechanism of conifers, protecting the trees from insects and microbial pathogens.[3] Their inherent biological activity has made them attractive subjects for pharmacological investigation.
Head-to-Head Antimicrobial Performance
The antimicrobial efficacy of abietic acid and its isomers is most pronounced against Gram-positive bacteria.[4] While comprehensive, direct comparative studies testing both pure compounds against a wide array of identical strains are limited in the readily available literature, a synthesis of existing data allows for a robust evaluation.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for abietic acid against a selection of clinically relevant microorganisms. Corresponding quantitative data for 8,13-abietadien-18-oic acid is less prevalent in published literature, reflecting a greater research focus on abietic acid and its derivative, dehydroabietic acid. However, studies on rosin and mixed resin acids, which include palustric acid, indicate a similar spectrum of activity.[1][4]
| Microorganism | Abietic Acid MIC (µg/mL) | 8,13-Abietadien-18-oic Acid (Palustric Acid) MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA & MDR) | 64 | Data not extensively available; activity demonstrated as part of rosin mixtures | [5] |
| Staphylococcus aureus | 340-980 | Data not extensively available; activity demonstrated as part of rosin mixtures | |
| Escherichia coli | >100 (generally inactive) | Inactive | [4] |
| Pseudomonas aeruginosa | >100 (generally inactive) | Inactive | [4] |
Analysis of Performance:
The available data consistently demonstrates that abietic acid exhibits significant inhibitory activity against Gram-positive bacteria, including multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains.[5] Its efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is considerably lower, a characteristic shared by resin acids in general.[4] This selectivity is often attributed to the structural differences in the cell envelopes of these bacterial types.
While specific MIC values for pure palustric acid are not as widely reported, studies on complex mixtures of resin acids, where palustric acid is a known component, show a clear antibacterial effect against Gram-positive bacteria.[1] Söderberg et al. (1990) in their foundational study on resin acids, noted that the abietic-type acids, which include abietic and palustric acid, demonstrated more pronounced activity against Gram-positive bacteria than other resin acid types.[4] This suggests that 8,13-abietadien-18-oic acid likely possesses a comparable spectrum and potency to abietic acid, particularly against Gram-positive pathogens. Further head-to-head studies are warranted to definitively quantify this comparison.
Mechanisms of Antimicrobial Action
The antimicrobial activity of resin acids is largely attributed to their ability to disrupt bacterial cell membranes. Their lipophilic hydrophenanthrene skeleton facilitates intercalation into the lipid bilayer, while the hydrophilic carboxylic acid group interacts with the membrane surface. This disruption leads to a cascade of detrimental effects on the bacterial cell.
Proposed Mechanism of Action:
The primary mode of action is considered a non-specific disruption of membrane integrity and function. This is advantageous as it may reduce the likelihood of bacteria developing specific resistance mechanisms, a common issue with antibiotics that have highly specific molecular targets.
Methodologies and Experimental Design
To rigorously evaluate and compare the antimicrobial activity of novel compounds like 8,13-abietadien-18-oic acid and abietic acid, standardized and reproducible experimental protocols are essential. The determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are foundational assays in this process.
Experimental Workflow: MIC & MBC Determination
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Reagents:
-
Prepare stock solutions of 8,13-abietadien-18-oic acid and abietic acid in a suitable solvent (e.g., DMSO).
-
Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a range of desired concentrations.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol: MBC Determination
-
Subculturing:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 24 hours.
-
-
MBC Determination:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).
-
Discussion and Future Perspectives
The available evidence strongly supports the classification of both abietic acid and 8,13-abietadien-18-oic acid as promising antimicrobial agents, particularly against Gram-positive bacteria. Their broad-spectrum activity against this class of pathogens, including antibiotic-resistant strains, underscores their therapeutic potential. The likely mechanism of action, centered on cell membrane disruption, is a favorable characteristic that may circumvent some common bacterial resistance strategies.
However, this comparative analysis also highlights a clear knowledge gap. While abietic acid has been the subject of numerous studies, its isomer, 8,13-abietadien-18-oic acid (palustric acid), is comparatively under-investigated in terms of its specific antimicrobial properties. To fully unlock the potential of this class of compounds, future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head MIC and MBC testing of purified abietic acid and 8,13-abietadien-18-oic acid against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi.
-
Mechanistic Elucidation: While membrane disruption is the consensus mechanism, further studies are needed to understand the nuanced interactions of each isomer with bacterial membranes and to investigate other potential intracellular targets.
-
Synergy Studies: Investigating the potential for synergistic effects when these resin acids are combined with conventional antibiotics, which could lead to the development of combination therapies that restore the efficacy of existing drugs.
-
In Vivo Efficacy and Toxicology: Progressing the most promising compounds into preclinical in vivo models of infection to assess their therapeutic efficacy and safety profiles.
References
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Söderberg, T. A., Gref, R., Holm, S., Elmros, T., & Hallmans, G. (1990). Antibacterial activity of rosin and resin acids in vitro. Scandinavian Journal of Plastic and Reconstructive Surgery and Hand Surgery, 24(3), 199–205. [Link]
- Söderberg, T. A. (1990). Effects of zinc oxide, rosin and resin acids and their combinations on bacterial growth and inflammatory cells. Scandinavian Journal of Plastic and Reconstructive Surgery and Hand Surgery. Supplementum, 22, 1–87.
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Smith, E., Williamson, E., Zloh, M., & Gibbons, S. (2005). Isopimaric acid from Pinus nigra shows activity against multidrug-resistant and EMRSA strains of Staphylococcus aureus. Phytotherapy Research, 19(6), 538–542. [Link]
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Rosin as a natural alternative for the effective disinfection of ESKAPE pathogens and Clostridioides difficile spores. (2024). Journal of Applied Microbiology. [Link]
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Santovito, E., das Neves, J., Greco, D., D'Ascanio, V., Sarmento, B., Logrieco, A. F., & Avantaggiato, G. (2018). Antimicrobial properties of rosin acids-loaded nanoparticles against antibiotic-sensitive and antibiotic-resistant foodborne pathogens. Food and Chemical Toxicology, 125, 106883. [Link]
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Antioxidant, antibacterial and antiacetylcholinesterase activities of abietic acid from Isodon wightii (Bentham) H. Hara. (2015). Semantic Scholar. [Link]
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Palustric acid. (n.d.). In Wikipedia. Retrieved March 11, 2026, from [Link]
- Prasath, K. G., et al. (2020). Palmitic Acid Inhibits the Virulence Factors of Candida tropicalis: Biofilms, Cell Surface Hydrophobicity, Ergosterol Biosynthesis, and Enzymatic Activity.
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- Miccoli, M., et al. (2022). Antimicrobial Power of Organic Acids and Nature-Identical Compounds against Two Vibrio spp.: An In Vitro Study. Antibiotics.
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- Candan, M., et al. (2006). Antimicrobial Activity of Extracts of Chemical Races of the Lichen Pseudevernia furfuracea and their Physodic.
- Nowak, A., et al. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Molecules.
- Prasath, K. G., et al. (2020).
- Palmitic acid-capped MIL-101-Al as a nano-adjuvant to amplify immune responses against Pseudomonas aeruginosa. (2024). Nanoscale.
- Mechanistic study on the susceptibility of Staphylococcus aureus to common antimicrobial preservatives mediated by wall teichoic acids. (2025).
- Al-Fakih, A. A., et al. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules.
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A Comparative Guide to the Anti-inflammatory Effects of Abietic Acid and Dehydroabietic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural product-derived anti-inflammatory agents, the abietane diterpenoids, abietic acid and dehydroabietic acid, have emerged as promising candidates. Both are major components of pine rosin and have demonstrated significant immunomodulatory properties. This guide provides an in-depth, objective comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers in their exploration of these compounds for therapeutic development.
Structural and Mechanistic Overview: A Tale of Two Diterpenes
Abietic acid (AA) and dehydroabietic acid (DHA) share a common tricyclic diterpene skeleton, but a key structural difference dictates their distinct mechanistic profiles. DHA possesses an aromatic C-ring, a feature absent in AA, which contributes to its broader range of anti-inflammatory actions.[1]
Dehydroabietic Acid (DHA): A Multi-pronged Approach to Inflammation Suppression
Dehydroabietic acid exerts its anti-inflammatory effects through a multi-targeted mechanism. It is a dual activator of peroxisome proliferator-activated receptors alpha and gamma (PPAR-α/γ), which play crucial roles in regulating inflammation and metabolism.[2] Furthermore, DHA has been shown to potently inhibit the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways. This inhibition is achieved by targeting upstream kinases, specifically Src, Syk, and transforming growth factor-beta-activated kinase 1 (TAK1).[3] By suppressing these key inflammatory cascades, DHA effectively reduces the expression of a wide array of pro-inflammatory mediators.
Abietic Acid (AA): A More Targeted Inhibition of Inflammatory Pathways
Abietic acid's anti-inflammatory activity is primarily attributed to its ability to inhibit the NF-κB signaling pathway.[4][5] Like DHA, it also functions as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[4] While still a potent inhibitor of inflammation, its mechanistic scope appears more focused when compared to the broader activity of DHA.
Comparative Efficacy: A Head-to-Head Analysis
Direct comparative studies providing IC50 values for the inhibition of key inflammatory markers by both abietic acid and dehydroabietic acid under identical experimental conditions are limited. However, a study by Zapata and colleagues (2022) offers a valuable side-by-side comparison of their inhibitory effects on pro-inflammatory cytokine production in bone marrow-derived dendritic cells (BMDCs) stimulated with lipopolysaccharide (LPS).[1]
Table 1: Comparative Inhibition of Pro-inflammatory Cytokines by Abietic Acid and Dehydroabietic Acid in LPS-Stimulated BMDCs
| Cytokine | % Inhibition by Abietic Acid (10 µg/mL) | % Inhibition by Dehydroabietic Acid (10 µg/mL) |
| TNF-α | 41.3 | 55.4 |
| IL-1β | 34.8 | 52.1 |
| IL-6 | 13.2 | 48.7 |
| IL-12p70 | 25.6 | 61.8 |
| IL-12p40 | 18.9 | 53.2 |
Data synthesized from Zapata et al., 2022.[1]
The data clearly indicates that at the same concentration, dehydroabietic acid demonstrates a more potent and broader inhibitory effect on the production of key pro-inflammatory cytokines compared to abietic acid.[1] The aromatized C-ring in DHA likely contributes to this enhanced activity.[1]
Signaling Pathways and Molecular Interactions
The differential effects of abietic acid and dehydroabietic acid can be visualized through their impact on distinct signaling cascades.
Dehydroabietic Acid Signaling Pathway
Caption: Dehydroabietic acid inhibits NF-κB and AP-1 and activates PPARα/γ.
Abietic Acid Signaling Pathway
Caption: Abietic acid inhibits the NF-κB pathway and activates PPARγ.
Experimental Methodologies
To enable robust and reproducible research, this section details standard protocols for evaluating the anti-inflammatory effects of abietane diterpenoids.
Cell Culture and LPS Stimulation
Objective: To induce an inflammatory response in macrophages for subsequent analysis.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophages or bone marrow-derived macrophages (BMDCs) in 24-well plates at a density of 5 x 10^5 cells/well.
-
Adherence: Incubate the cells for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.
-
Pre-treatment: Pre-treat the cells with varying concentrations of abietic acid or dehydroabietic acid (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for 24 hours.
-
Supernatant Collection: Following incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the production of pro-inflammatory cytokines in cell culture supernatants.
Protocol:
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis for NF-κB Pathway Activation
Objective: To assess the phosphorylation status of key proteins in the NF-κB signaling pathway.
Protocol:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion and Future Directions
Both abietic acid and dehydroabietic acid demonstrate significant anti-inflammatory properties, primarily through the modulation of the NF-κB pathway. However, the available evidence suggests that dehydroabietic acid possesses a broader and more potent anti-inflammatory profile , likely due to its aromatic C-ring and its ability to target additional signaling molecules such as Src, Syk, and TAK1, as well as its dual activation of PPARα/γ.[1][2][3]
For researchers in drug development, dehydroabietic acid may represent a more promising lead compound for the development of novel anti-inflammatory therapeutics. Its multi-targeted approach could offer greater efficacy in complex inflammatory diseases. Further research should focus on:
-
Direct, quantitative comparisons of the IC50 values of both compounds for a wider range of inflammatory mediators in various cell types and in vivo models.
-
Structure-activity relationship (SAR) studies to elucidate the precise molecular features responsible for their differential activities.
-
Pharmacokinetic and toxicological profiling to assess their potential for clinical translation.
By building upon the foundational knowledge presented in this guide, the scientific community can continue to unlock the therapeutic potential of these fascinating natural products.
References
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Zapata, B., et al. (2022). Semisynthetic Abietic and Dehydroabietic Acid Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells. Molecules, 27(19), 6684. [Link]
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Ukiya, M., et al. (2010). Tetrahydroabietic Acid, a Reduced Abietic Acid, Inhibits the Production of Inflammatory Mediators in RAW264.7 Macrophages Activated with Lipopolysaccharide. Biological and Pharmaceutical Bulletin, 33(3), 508-511. [Link]
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Zapata, B., et al. (2022). Semisynthetic Abietic and Dehydroabietic Acid Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells. PubMed, 36235219. [Link]
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Hasan, M. F., et al. (2024). Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations. Frontiers in Pharmacology, 15, 1367883. [Link]
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Fernández, M. A., et al. (2001). Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea. Journal of Pharmacy and Pharmacology, 53(6), 867-872. [Link]
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Kim, D. H., et al. (2019). Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways. International Journal of Molecular Sciences, 20(7), 1593. [Link]
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Li, M., et al. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules, 27(18), 5943. [Link]
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Takahashi, N., et al. (2011). Dehydroabietic acid activates peroxisome proliferator-activated receptor-γ and stimulates insulin-dependent glucose uptake into 3T3-L1 adipocytes. BioFactors, 37(4), 283-290. [Link]
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ResearchGate. (n.d.). Structures of abietic acid (A) and dehydroabietic acid (B). [Link]
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Fernández, M. A., et al. (2001). Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea. ResearchGate. [Link]
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An, J., et al. (2024). Unveiling abietic Acid's therapeutic potential: a narrative review on structure-activity relationship, pharmacological properties, pharmacokinetics, and toxicological considerations. Frontiers in Pharmacology, 15, 1367883. [Link]
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Haffez, H., et al. (2022). Anticancer activities of natural abietic acid. Frontiers in Pharmacology, 13, 978722. [Link]
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Xie, Z., et al. (2020). Dehydroabietic acid alleviates high fat diet-induced insulin resistance and hepatic steatosis through dual activation of PPAR-γ and PPAR-α. OPUS at UTS. [Link]
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Sajeli, B., et al. (2023). New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies. International Immunopharmacology, 117, 109940. [Link]
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ResearchGate. (n.d.). Expressions of IL-6, TNF-α, COX-2, IL-1β, iNOS, CCL-2, and CXCL-10. [Link]
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Kim, M., et al. (2022). Daphne jejudoensis Attenuates LPS-Induced Inflammation by Inhibiting TNF-α, IL-1β, IL-6, iNOS, and COX-2 Expression in Periodontal Ligament Cells. Molecules, 27(6), 1989. [Link]
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Nakamura, K., et al. (2022). The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research. International Journal of Molecular Sciences, 23(24), 15582. [Link]
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Fehrenbacher, J. C., et al. (2005). Tumor necrosis factor alpha and interleukin-1beta stimulate the expression of cyclooxygenase II but do not alter prostaglandin E2 receptor mRNA levels in cultured dorsal root ganglia cells. Neuroscience, 130(1), 215-226. [Link]
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ResearchGate. (n.d.). iNOS, and COX-2, TNF-α, IL-6, and IL-1β protein expressions in... [Link]
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Bartas, M., et al. (2024). Level of IL-6, TNF, and IL-1β and age-related diseases: a systematic review and meta-analysis. Frontiers in Immunology, 15, 1345914. [Link]
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aietadien-18-oic acid compared to other diterpenoid acids
Title: Comprehensive Comparison Guide: Abietadien-18-oic Acid vs. Major Diterpenoid Resin Acids
Introduction As a Senior Application Scientist specializing in natural product chemistry and drug development, I frequently encounter the challenge of distinguishing closely related diterpenoid resin acids (DRAs). DRAs are a complex family of tricyclic compounds found in the oleoresin of coniferous trees, serving as the plant's primary chemical defense against herbivores and microbial pathogens[1].
Among these, abietadien-18-oic acid (often studied as its specific isomers, such as 8,13-abietadien-18-oic acid or 8,13(15)-abietadien-18-oic acid) represents a critical structural variant of the abietane skeleton[2]. Because minor shifts in double-bond positions drastically alter steric conformation, reactivity, and biological efficacy, it is imperative to objectively compare abietadien-18-oic acid against other dominant DRAs: Dehydroabietic acid , Levopimaric acid , and Pimaric acid . This guide synthesizes structural data, biosynthetic causality, and pharmacological performance to inform your drug development and assay design workflows.
Structural and Chemical Divergence
The fundamental divergence in DRAs lies in their core skeletons and the degree of unsaturation.
-
Abietadien-18-oic acid (Abietane-type): Features a decahydrophenanthrene core with an isopropyl group at C-13. The specific placement of its diene system (e.g., Δ8,13 ) dictates its three-dimensional conformation. It is a weak acid (pKa ~4.5) and is highly hydrophobic[2].
-
Dehydroabietic acid (Abietatriene-type): Characterized by an aromatic C-ring. This aromatization makes it the thermodynamic sink for abietane acids during heat-catalyzed isomerization (Sandermann's reaction) and confers high oxidative stability[3].
-
Levopimaric acid (Abietane-type): Contains conjugated double bonds at Δ8(14),12 . It is highly reactive and readily isomerizes into abietic acid upon exposure to heat or mineral acids[4].
-
Pimaric acid (Pimarane-type): Structurally distinct due to the presence of a methyl and a vinyl group at C-13, replacing the isopropyl group found in abietanes. This lack of an isopropyl moiety significantly reduces its steric bulk and alters its binding affinity in biological targets[5].
Table 1: Physicochemical and Structural Comparison
| Compound | Skeleton Type | Molecular Formula | Mass (Da) | Key Structural Feature | Biological Solubility (Water) |
| 8,13-Abietadien-18-oic acid | Abietane | C₂₀H₃₀O₂ | 302.22 | Isopropyl at C-13; Δ8,13 diene | Practically Insoluble[2] |
| Dehydroabietic acid | Abietatriene | C₂₀H₂₈O₂ | 300.21 | Aromatic C-ring | ~5 mg/L (Highest)[1] |
| Levopimaric acid | Abietane | C₂₀H₃₀O₂ | 302.22 | Conjugated Δ8(14),12 diene | Practically Insoluble[4] |
| Pimaric acid | Pimarane | C₂₀H₃₀O₂ | 302.22 | Methyl/Vinyl at C-13 | ~1.7–2.5 mg/L (Lowest)[1] |
Biosynthetic Pathways & Causality
Understanding the biosynthesis of these acids is crucial for metabolic engineering and synthetic biology applications. All DRAs originate from the plastid-localized MEP pathway, which supplies Geranylgeranyl Pyrophosphate (GGPP)[1].
The causality of structural divergence occurs at the cyclization step. Terpene synthases (diTPSs) convert GGPP into (+)-copalyl diphosphate (CPP), which then undergoes divergent cyclization into either abietadiene or pimaradiene[4]. Subsequently, Cytochrome P450 enzymes (specifically CYP720B4) catalyze sequential oxidations at the C-18 position, converting the olefinic precursors into their respective resin acids[6].
Figure 1: Biosynthetic and isomerization pathways of major diterpenoid resin acids.
Pharmacological & Biological Performance
When evaluating these compounds for drug development, their biological activities are heavily dictated by the C-13 substituent and the oxidation state of the rings.
-
Antiviral and Antimycotic Activity: Abietadien-18-oic acid and its derivatives demonstrate significant antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1). In comparative assays, modifications at the C-18 position (e.g., reduction to abietinol or esterification) enhance the Selectivity Index (SI), reducing cytotoxicity while maintaining viral inhibition[7].
-
Fungitoxicity & Ecological Defense: The C-13 isopropyl group is a critical pharmacophore for fungitoxicity. Abietane-type acids (including abietadien-18-oic and dehydroabietic acids) exhibit high toxicity against wood-decay fungi and bark beetle symbionts. In contrast, pimaric acid, which lacks this isopropyl group, displays minimal fungitoxic activity[8].
-
Cytotoxicity & Anti-inflammatory Effects: Dehydroabietic acid is the most potent anti-inflammatory agent among DRAs, effectively inhibiting 5-lipoxygenase-mediated leukotriene formation and suppressing pro-inflammatory cytokines (TNF-α)[9]. Abietadien-18-oic acid exhibits moderate cytotoxicity; however, its activity is highly dependent on the specific isomerization of its double bonds, which alters its ability to intercalate or bind to cellular targets[7].
Experimental Methodologies: Isolation and Bioassay Protocol
To ensure scientific integrity and reproducibility, the following self-validating protocol details the extraction, targeted isomerization, and biological evaluation of abietadienoic acids.
Phase 1: Extraction and Fractionation
-
Source Material: Obtain raw pine oleoresin or commercial rosin.
-
Solvent Extraction: Dissolve the resin in diethyl ether and partition with aqueous CO2 or weak alkaline solutions to isolate the acidic fraction[8].
-
Precipitation: Acidify the aqueous layer with dilute HCl to precipitate the crude diterpenoid resin acids.
Phase 2: Acid-Catalyzed Isomerization (Targeting Abietadien-18-oic acid) Causality Check: Natural oleoresin is a complex mixture. To enrich specific abietadienoic isomers, controlled thermodynamic shifting is required.
-
Reaction Setup: Dissolve the crude abietic acid mixture in chloroform ( CHCl3 ).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA). Heat the mixture under reflux. The acid catalyzes the migration of double bonds, shifting levopimaric and neoabietic acids toward the more stable abietadienoic configurations[6].
-
Quenching & Recovery: Wash the organic layer with saturated NaHCO3 to neutralize the PTSA, dry over anhydrous Na2SO4 , and concentrate under vacuum.
Phase 3: Chromatographic Purification and GC-MS Validation Causality Check: Free resin acids degrade or tail heavily on standard GC columns due to their active carboxyl groups. Derivatization is mandatory for accurate mass spectrometry.
-
Derivatization: React the concentrated acids with diazomethane or BSTFA to form volatile methyl esters or TMS derivatives.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS equipped with a methyl silicone capillary column. Validate the presence of 8,13-abietadien-18-oic acid by its distinct fragmentation pattern (e.g., molecular ion at m/z 302 for the free acid, specific retro-Diels-Alder fragments) compared to pimaric acid[3].
Phase 4: In Vitro Antiviral Bioassay (HSV-1)
-
Cell Culture: Seed HeLa cells in 96-well plates until confluent monolayers form.
-
Infection & Treatment: Infect cells with HSV-1. Concurrently, apply serial dilutions of the purified abietadien-18-oic acid (ranging from 1 to 100 µg/mL).
-
Endpoint Titration: After 48-72 hours, evaluate viral cytopathic effect (CPE) using a Modified End-Point Titration Technique (EPPT). Calculate the IC50 and the Selectivity Index (SI = CC50/IC50 )[7].
Figure 2: Self-validating experimental workflow for DRA isolation and bioassay.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Levopimaric acid - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Evolution of Diterpene Metabolism: Sitka Spruce CYP720B4 Catalyzes Multiple Oxidations in Resin Acid Biosynthesis of Conifer Defense against Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Synthesis and biological evaluation of abietic acid derivatives [academia.edu]
- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 9. researchgate.net [researchgate.net]
Section 1: Comparative Efficacy of Abietadien-18-oic Acid Derivatives
Comparative Guide to Abietadien-18-oic Acid Derivatives: Structure-Activity Relationship (SAR) Studies
The abietane diterpenoids—often queried under the variant spelling aietadien-18-oic acid but systematically characterized by the tricyclic hydrophenanthrene core of 1—present a highly tunable scaffold for drug discovery[1]. As an application scientist evaluating these compounds, it is critical to understand that even minor structural modifications, such as the migration of endocyclic double bonds or the reduction of the C-18 carboxylic acid, yield profound shifts in biological targeting.
This guide objectively compares the performance of abietadien-18-oic acid isomers and derivatives, providing the mechanistic causality and self-validating experimental protocols required for rigorous SAR profiling.
The biological utility of the abietane scaffold is dictated by its stereochemistry and functional group presentation. Below is a quantitative comparison of key derivatives and their primary biological performance metrics.
| Compound (Isomer/Derivative) | Key Structural Modification | Primary Bioactivity | Efficacy / Mechanistic Observation |
| Abietic Acid (7,13-abietadien-18-oic acid) | Baseline conjugated diene (C7-C13), C18-COOH | Anti-ulcer / Mild Antiviral | Inhibits (H+, K+)-ATPase; shows mild HHV-2 inhibition at 25 µg/mL. |
| Levopimaric Acid (8(14),12-abietadien-18-oic acid) | Diene migration to 8(14),12 | Anti-thrombotic | Highest inhibition of PAF-induced platelet aggregation among tested isomers. |
| 8,13(15)-abietadien-18-ol | Reduction of C18-COOH to -OH | Broad-spectrum Antiviral | Significant inhibition of HHV-1 and HHV-2 (Rf value of 1x10¹ at 6.25 µg/mL). |
| Dehydroabietic Acid (8,11,13-abietatrien-18-oic acid) | Aromatization of Ring C | Antibacterial | Active against Gram-positive bacteria; activity enhanced when C-18 is equatorial. |
Section 2: Structure-Activity Relationship (SAR) Mechanisms
Understanding why a compound behaves a certain way is more critical than simply recording the result. The SAR logic for abietadien-18-oic acid derivatives relies on three distinct structural pillars:
-
The C-18 Functional Switch: The C-18 position acts as a critical determinant for molecular lipophilicity and target binding. Retaining the free carboxylic acid is strictly required for activity against 2, likely due to specific interactions with outer membrane porins[2]. However, reducing the C-18 carboxyl group to a hydroxyl group (forming 8,13(15)-abietadien-18-ol) drastically increases antiviral efficacy against3[3]. This suggests that the loss of the negative charge enhances membrane permeability, allowing the compound to interfere with intracellular viral replication phases.
-
Conformational Folding via Diene Isomerization: The stereochemistry and double-bond placement within the hydrophenanthrene ring dictate the molecule's 3D spatial arrangement. Levopimaric acid (8(14),12-diene) adopts a uniquely folded shape compared to the flatter 4[4]. This folded conformation acts as a highly specific structural key, antagonizing the Platelet Activating Factor (PAF) receptor and preventing4[4].
-
Aromatization and Cytotoxicity: Oxidation of Ring C to form an aromatic system (abietatrienes like dehydroabietic acid) shifts the SAR profile toward antimicrobial and cytotoxic domains. The planarity of the aromatic ring facilitates intercalation or disruption of bacterial membranes, particularly when 5[5].
Figure 1: Structure-Activity Relationship (SAR) pathways of abietadien-18-oic acid derivatives.
Section 3: Self-Validating Experimental Protocols
Robust SAR studies require assays that inherently control for false positives. The following methodologies are designed as self-validating systems to ensure that observed biological effects are mechanistically genuine.
Protocol 1: In Vitro Platelet Aggregation Assay (PAF Inhibition)
Objective: Quantify the anti-thrombotic activity of abietadien-18-oic acid isomers based on their conformational folding. Design Causality: We utilize washed rabbit platelets rather than Platelet-Rich Plasma (PRP). Resin acids are highly lipophilic and bind indiscriminately to plasma proteins (like albumin). Using PRP would artificially inflate the apparent IC50, masking the true receptor antagonism.
Step-by-Step Methodology:
-
Platelet Isolation: Centrifuge citrated rabbit blood at 200 × g for 15 minutes to obtain PRP. Wash the pellet twice and resuspend in Tyrode's buffer (pH 7.4) containing 1 mM CaCl₂. (Causality: Tyrode's buffer maintains physiological pH and provides the extracellular calcium strictly necessary for the aggregation cascade).
-
Compound Pre-incubation: Add levopimaric acid (10–50 µM, dissolved in <0.5% DMSO) to the platelet suspension. Incubate at 37°C for 3 minutes. (Causality: This brief pre-incubation allows the folded diterpene to equilibrate and competitively bind the PAF receptor before the agonist is introduced).
-
Agonist Induction: Stimulate aggregation by adding 1 nM Platelet Activating Factor (PAF).
-
Quantification: Monitor light transmission continuously for 5 minutes using a turbidimetric aggregometer. Calculate the IC50 by comparing the maximal aggregation amplitude against a vehicle-only control.
Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay
Objective: Evaluate the enhanced anti-HHV activity of C-18 reduced derivatives (e.g., 8,13(15)-abietadien-18-ol). Design Causality: This protocol incorporates a parallel MTT viability assay. This is a critical self-validating step to ensure that the observed reduction in viral plaques is due to true viral inhibition, not host cell death (cytotoxicity) caused by the diterpene.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells in 96-well microtiter plates at 1×104 cells/well. Culture until 80% confluent. (Causality: Vero cells are interferon-deficient, making them highly permissive and sensitive models for HHV replication).
-
Viral Inoculation: Infect cells with HHV-1 or HHV-2 at a Multiplicity of Infection (MOI) of 0.1. (Causality: A low MOI ensures multiple cycles of viral replication occur over 72 hours, amplifying the dynamic range to detect the compound's inhibitory effect).
-
Treatment: Remove the viral inoculum after 1 hour of adsorption. Add serial dilutions of the abietane derivative (6.25 µg/mL to 100 µg/mL) in maintenance medium.
-
Validation via MTT: After 72 hours, observe CPE under an inverted microscope. In parallel, add MTT reagent to uninfected, treated cells to determine the 50% Cytotoxic Concentration (CC50). The true antiviral efficacy is expressed as the Selectivity Index (SI = CC50 / IC50).
References
-
Title: Inhibition of Platelet Aggregation by Diterpene Acids From Pinus Massoniana Resin | Source: nih.gov | URL: 4
-
Title: Abietane Acids: Sources, Biological Activities, and Therapeutic Uses | Source: thieme-connect.com | URL: 2
-
Title: Anti HHV-1 and HHV-2 activity in vitro of abietic and dehydroabietic acid derivatives | Source: silae.it | URL: 3
-
Title: Aromatic Abietane Diterpenoids: Their Biological Activity and Synthesis | Source: rsc.org | URL: 5
-
Title: Abietic Acid | C20H30O2 | CID 10569 | Source: nih.gov | URL: 1
Sources
- 1. Abietic Acid | C20H30O2 | CID 10569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. Inhibition of platelet aggregation by diterpene acids from Pinus massoniana resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
aietadien-18-oic acid as a biomarker for conifer oleoresin
Abietadien-18-oic Acid as a Biomarker for Conifer Oleoresin: A Comparative Analytical Guide
Executive Summary
(Note: "aietadien-18-oic acid" is a common typographical variant of abietadien-18-oic acid ). Abietadien-18-oic acid (C₂₀H₃₀O₂), which encompasses primary isomers such as abietic acid (7,13-abietadien-18-oic acid), palustric acid, and neoabietic acid, is a tricyclic diterpenoid resin acid (1)[1]. Synthesized predominantly by trees in the Pinaceae family, it constitutes the bulk of rosin—the non-volatile, solid fraction of conifer oleoresin ().
For researchers in natural product chemistry, pharmacognosy, and archaeological geochemistry, abietadien-18-oic acid serves as a definitive biomarker for identifying conifer exudates (2)[2]. However, its diagnostic utility depends heavily on understanding its environmental stability and comparing its analytical profile against its diagenetic derivatives, such as dehydroabietic acid (DHA) and retene.
Comparative Biomarker Analysis
When selecting a biomarker to trace conifer oleoresin in complex matrices (e.g., archaeological pitch, sediment cores, or botanical extracts), scientists must evaluate the degradation state of the sample. Abietadien-18-oic acid is highly susceptible to oxidation and dehydrogenation.
Table 1: Performance and Diagnostic Comparison of Conifer Biomarkers
| Biomarker | Chemical Nature | Diagnostic Significance | Stability | Primary Analytical Target (m/z)* |
| Abietadien-18-oic Acid | Intact Diterpene Acid | Indicates fresh, unheated, or mildly processed conifer oleoresin. | Low (Prone to oxidation) | 302 (M+), 256, 146 |
| Dehydroabietic Acid (DHA) | Aromatized Diterpene Acid | Indicates aged, oxidized, or moderately heated pine resin. | High | 285, 239, 300 (M+) |
| Retene | Polycyclic Aromatic Hydrocarbon | Indicates severe thermal degradation (e.g., wood tar, combustion). | Very High | 234 (M+), 219 |
| Pimaric Acid | Pimarane Diterpene Acid | Differentiates specific conifer species; resists conversion to DHA. | Moderate | 302 (M+), 121, 287 |
*Note: m/z values represent typical electron ionization (EI) fragments for underivatized forms. Derivatized forms will shift in mass.
Mechanistic Causality of Biomarker Degradation
The presence of abietadien-18-oic acid confirms the presence of raw conifer resin. However, under environmental stress (UV exposure, microbial action) or anthropogenic heating (e.g., producing pine tar for naval stores), the abietane skeleton undergoes systematic dehydrogenation and decarboxylation (3)[3]. Abietadien-18-oic acid first oxidizes to dehydroabietic acid (DHA). Continued thermal stress strips the carboxyl group and fully aromatizes the ring system, yielding retene (3)[3].
Thermal degradation pathway from intact abietadien-18-oic acid to retene.
Self-Validating Experimental Protocol: GC-MS Analysis
To objectively quantify abietadien-18-oic acid against its alternatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard (4)[4]. However, diterpene resin acids are polar and prone to peak tailing. The following protocol incorporates derivatization to ensure volatility and an internal standard (IS) framework to create a self-validating system.
Methodological Causality:
-
Internal Standardization: Heptadecanoic acid (C17:0) is used as an IS because it is chemically similar to resin acids but naturally absent in conifer oleoresin. It validates extraction efficiency and corrects for matrix-induced ion suppression.
-
Derivatization (Methylation): The native carboxylic acid group (-COOH) causes severe hydrogen bonding with the GC column stationary phase. Converting it to a methyl ester eliminates this interaction, ensuring sharp, symmetrical peaks for accurate integration.
Step-by-Step Workflow:
-
Sample Preparation & Spiking:
-
Weigh 50 mg of the oleoresin/extract into a clean glass vial.
-
Spike with 50 µL of Heptadecanoic acid IS solution (1 mg/mL in hexane).
-
Self-Validation Check: The known IS concentration will later dictate the accepted recovery range (85-115%).
-
-
Ultrasonic-Assisted Extraction (UAE):
-
Add 5 mL of Dichloromethane:Methanol (2:1 v/v).
-
Sonicate for 15 minutes at room temperature to solubilize the hydrophobic diterpenoids.
-
Centrifuge at 3000 rpm for 5 minutes and collect the supernatant.
-
-
Derivatization:
-
Evaporate the supernatant to dryness under a gentle nitrogen stream.
-
Add 1 mL of Boron trifluoride-methanol solution (14% BF₃).
-
Heat at 60°C for 30 minutes to convert abietadien-18-oic acid to methyl abietate.
-
Quench with 1 mL of distilled water and extract the methylated biomarkers into 2 mL of hexane.
-
-
GC-MS Instrumental Analysis:
-
Inject 1 µL of the hexane layer into the GC-MS equipped with a non-polar column (e.g., HP-5MS).
-
Temperature program: 150°C (hold 2 min), ramp at 5°C/min to 290°C (hold 10 min).
-
Operate the MS in Selected Ion Monitoring (SIM) mode targeting m/z 316 (methyl abietate M+), m/z 314 (methyl dehydroabietate M+), and m/z 234 (retene).
-
-
Data Validation:
-
Run a procedural blank to confirm the absence of carryover.
-
Calculate the recovery of the IS. If recovery falls outside the 85-115% threshold, the extraction must be rejected and repeated.
-
Self-validating GC-MS workflow for oleoresin biomarker quantification.
Pharmacological Relevance
Beyond geochemistry, abietadien-18-oic acid and its structural derivatives are actively investigated in drug development. Experimental data demonstrates that abietadien-18-oic acid exhibits broad-spectrum antiviral properties, including significant in vitro activity against Human Herpesvirus 1 and 2 (HHV-1, HHV-2) (5)[5]. Furthermore, it acts as a selective inhibitor of leukotriene B4 (LTB4) formation, showcasing potent anti-inflammatory capabilities (6)[6].
Conclusion
While dehydroabietic acid and retene are excellent markers for historical or degraded conifer products, intact abietadien-18-oic acid remains the definitive biomarker for fresh oleoresin. By employing a self-validating GC-MS workflow with proper derivatization, researchers can accurately profile these diterpenoids, unlocking critical data for both paleoenvironmental reconstructions and modern pharmacognosy.
References
-
Title: 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem Source: nih.gov URL: [Link]
-
Title: ABIETIC ACID - Ataman Kimya Source: atamanchemicals.com URL: [Link]
-
Title: Abietic acid - the NIST WebBook Source: nist.gov URL: [Link]
-
Title: Theoretical study of the thermal degradation pathways of abietane skeleton diterpenoids: Aromatization to retene Source: researchgate.net URL: [Link]
-
Title: Composition and chemical variability of the Oleoresin of Pinus nigra ssp laricio from Corsica Source: researchgate.net URL: [Link]
-
Title: Anti HHV-1 and HHV-2 activity in vitro of abietic and dehydroabietic acid derivatives Source: silae.it URL: [Link]
-
Title: In Vitro Anti-inflammatory Activity of Larch (Larix decidua L.) Sawdust Source: acs.org URL: [Link]
Sources
aietadien-18-oic acid cross-reactivity in immunoassays
An essential challenge in the immunochemical analysis of diterpenoid resin acids—specifically aietadien-18-oic acid (widely known by its standard nomenclature, abietadien-18-oic acid or abietic acid)—lies in achieving high assay specificity. Because these compounds share a highly conserved tricyclic phenanthrene skeleton, cross-reactivity (CR) is a persistent hurdle.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of current immunoassay platforms targeting aietadien-18-oic acid and its analogs. Rather than merely listing specifications, this guide deconstructs the structural causality behind antibody cross-reactivity and provides a self-validating experimental protocol for rigorous CR profiling.
The Mechanistic Causality of Cross-Reactivity
Aietadien-18-oic acid is a primary component of rosin and a significant environmental pollutant in pulp mill effluents. Immunoassays designed to detect it (or its oxidized counterpart, dehydroabietic acid [DHAA]) rely on antibodies raised against hapten-protein conjugates.
Why does cross-reactivity occur? Aietadien-18-oic acid is a small molecule (MW ~302 g/mol ). When conjugated to a carrier protein to elicit an immune response, the resulting antibodies primarily recognize the rigid, hydrophobic tricyclic core.
-
High Cross-Reactivity: Analogs that differ only in the electronic configuration of the C-ring (e.g., DHAA, which has an aromatized C-ring instead of conjugated dienes) often fit neatly into the antibody's paratope. For instance, polyclonal antibodies raised against DHAA exhibit up to a 54% cross-reactivity with aietadien-18-oic acid 1[1].
-
Low Cross-Reactivity: Conversely, structural analogs like pimaric acid feature a vinyl group at C-13 rather than an isopropyl group. This substitution creates significant steric hindrance, preventing the molecule from entering the binding pocket, thereby reducing CR to negligible levels 2[2].
Fig 1. Mechanistic basis of antibody cross-reactivity among tricyclic diterpenoid resin acids.
Comparative Performance Guide: Immunoassay Platforms
When selecting an assay for aietadien-18-oic acid or related resin acids, the choice between monoclonal and polyclonal antibodies dictates the assay's matrix tolerance and specificity. Below is a synthesized comparison of field-validated assays.
| Assay / Antibody Source | Primary Target | Target IC50 | Cross-Reactant | CR (%) | Application Matrix |
| Creative Diagnostics (Clone ATA) | Aietadien-18-oic Acid | 15.17 ng/mL | Ethyl abietate | <0.1% | Pharmaceutical / Food |
| Creative Diagnostics (Clone ATA) | Aietadien-18-oic Acid | 15.17 ng/mL | Colchicine | <0.1% | Pharmaceutical / Food |
| Univ. of Alberta (Polyclonal) | Dehydroabietic Acid | 7 ± 2 ng/mL | Aietadien-18-oic Acid | 54% | Pulp Mill Effluent |
| Univ. of Alberta (Polyclonal) | Dehydroabietic Acid | 7 ± 2 ng/mL | Palustric Acid | 30% | Pulp Mill Effluent |
| Qiu et al., 2020 (Polyclonal) | Dehydroabietic Acid | 16.4 ng/g* | Pimaric Acid | Low | Duck Skin (Rosin) |
*Denotes Limit of Detection (LOD) rather than IC50. Data aggregated from3[3], 1[1], and 2[2].
Analytical Insight: Monoclonal antibodies (e.g., Clone ATA) demonstrate superior specificity, effectively distinguishing the free acid from its esterified forms (ethyl abietate)[3]. However, polyclonal assays, despite higher cross-reactivity, are often preferred for environmental screening because they capture the "total resin acid" burden in a single test[1].
Self-Validating Experimental Protocol: Cross-Reactivity Profiling
Because aietadien-18-oic acid is a hapten, it cannot simultaneously bind two antibodies. Therefore, a sandwich ELISA is physically impossible due to steric hindrance. An Indirect Competitive ELISA (icELISA) must be utilized.
This protocol is designed as a self-validating system: it includes zero-analyte controls ( B0 ) to establish maximum signal and non-specific binding (NSB) wells to rule out secondary antibody background noise.
Step-by-Step Methodology
-
Antigen Immobilization (Coating):
-
Action: Dilute Aietadien-18-oic acid-Ovalbumin (OVA) conjugate to 1.0 µg/mL in 50 mM carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well polystyrene microtiter plate. Incubate overnight at 4°C.
-
Causality: The high pH ensures the OVA protein is partially denatured, exposing hydrophobic regions that irreversibly adsorb to the polystyrene plastic.
-
-
Blocking:
-
Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBS. Incubate for 1 hour at 37°C.
-
Causality: BSA occupies all remaining empty binding sites on the plastic. Without this step, the primary antibody would bind directly to the plastic, causing false-positive background signals.
-
-
Competitive Binding:
-
Action: Add 50 µL of standard/cross-reactant solutions (ranging from 0.1 to 1000 ng/mL) and 50 µL of Anti-Aietadien-18-oic acid primary antibody to respective wells. Incubate for 1 hour at 37°C.
-
Causality: Free analyte in the sample competes with the immobilized OVA-conjugate for the limited paratopes on the primary antibody. A higher concentration of free aietadien-18-oic acid results in less antibody binding to the plate.
-
-
Signal Generation:
-
Action: Wash plates 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP). Incubate for 45 minutes at 37°C. Wash 5x. Add 100 µL of TMB substrate.
-
Causality: The HRP enzyme catalyzes the oxidation of TMB, producing a blue color. The intensity of this color is inversely proportional to the concentration of the target analyte.
-
-
Quantification & CR Calculation:
-
Action: Stop the reaction with 50 µL of 2M H2SO4 (color turns yellow). Read Optical Density (OD) at 450 nm.
-
Calculation: Determine the IC50 (concentration causing 50% inhibition of the maximum signal). Calculate Cross-Reactivity as:
CR(%)=(IC50 of Cross-ReactantIC50 of Aietadien-18-oic acid)×100
-
Fig 2. Step-by-step workflow of the indirect competitive ELISA for cross-reactivity profiling.
References
-
Qiu, X., Ma, J., Li, P., Geng, Z., Sun, C., Wang, D., & Xu, W. (2020). Development of indirect competitive ELISA for determination of dehydroabietic acid in duck skin and comparison with the HPLC method. Poultry Science, 99(6), 3280–3285. 2
-
Li, K., et al. (2000). PROJECT REPORT 2000-15: Use of Immunoassays to Monitor In-Mill Concentrations of Dehydroabietic Acid. The Sustainable Forest Management Network, University of Alberta. 1
-
Creative Diagnostics. Abietic acid Test Reagents (Product Data Sheet). 3
Sources
A Senior Application Scientist's Guide to Abietadien-18-oic Acid as a Reference Standard for Quality Control
In the landscape of pharmaceutical development and manufacturing, the integrity of quality control (QC) is paramount. The reliability of any analytical measurement is fundamentally tethered to the quality of the reference standards employed. This guide provides an in-depth technical comparison of abietadien-18-oic acid as a reference standard, designed for researchers, scientists, and drug development professionals. We will explore its analytical characteristics, compare it with other potential alternatives, and provide detailed experimental protocols to ensure its effective implementation in your QC workflows.
The Critical Role of Reference Standards in Quality Control
Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. Their use is a cornerstone of good manufacturing practices (GMP) and is mandated by regulatory bodies worldwide. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework of guidelines that govern the use of reference standards in analytical procedures.[1][2][3] The choice of an appropriate reference standard is a critical decision that directly impacts the accuracy and validity of analytical results.
A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material that should be of high purity. This standard can be used to calibrate analytical instruments and to validate analytical methods. A secondary reference standard is a substance whose characteristics are compared to and "calibrated" against a primary reference standard.
Profiling Abietadien-18-oic Acid as a Reference Standard
Abietadien-18-oic acid, a diterpenoid and a member of the abietane family of organic compounds, presents several key characteristics that make it a candidate for a reference standard in specific applications.[4][5]
Chemical and Physical Properties of 8,13-Abietadien-18-oic acid: [4][6]
| Property | Value |
| Molecular Formula | C20H30O2 |
| Molecular Weight | 302.5 g/mol |
| Melting Point | 162 - 167 °C |
| Appearance | Solid |
The utility of abietadien-18-oic acid as a reference standard is particularly relevant in the analysis of natural products, traditional medicines, and in contexts where abietane diterpenoids are target analytes or potential impurities.[7]
Comparative Analysis: Abietadien-18-oic Acid vs. Alternatives
The selection of a reference standard should be a data-driven process. Here, we compare abietadien-18-oic acid with other potential reference standards that might be considered for similar analytical applications, such as other abietane diterpenoids like abietic acid and dehydroabietic acid.
| Feature | Abietadien-18-oic Acid | Abietic Acid | Dehydroabietic Acid |
| Structural Isomerism | Specific double bond placement at positions 8 and 13. | Double bonds at positions 7 and 13.[8][9] | Aromatized C-ring. |
| Stability | Susceptible to isomerization and oxidation. | Prone to isomerization to other resin acids, especially at high temperatures.[10] | More stable due to its aromatic ring. |
| Commercial Availability | May be less common than abietic acid. | Readily available. | Commercially available. |
| Analytical Separation | Can be separated from other isomers via HPLC and GC. | Can be separated from isomers, but resolution can be challenging.[10] | Generally well-resolved from other resin acids. |
Causality Behind Experimental Choices: The choice between these standards depends on the specific analyte of interest. If the goal is to quantify abietadien-18-oic acid itself, it is the only suitable primary standard. If analyzing a mixture of resin acids, a suite of standards including abietic acid and dehydroabietic acid would be necessary for accurate quantification of each component. The inherent instability of abietic acid at elevated temperatures makes HPLC a more suitable technique than GC for its analysis, a critical consideration when developing a QC method.[10]
Experimental Protocols for Quality Control
To ensure the trustworthiness of our analytical methods, each protocol must be self-validating. This means incorporating system suitability tests, controls, and clear acceptance criteria.
Quantification of Abietadien-18-oic Acid using High-Performance Liquid Chromatography (HPLC)
HPLC is often the preferred method for the analysis of non-volatile and thermally labile compounds like abietadien-18-oic acid.
Workflow for HPLC Analysis:
Caption: HPLC workflow for the quantification of abietadien-18-oic acid.
Detailed HPLC Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of abietadien-18-oic acid reference standard.
-
Dissolve in methanol to make a 100 µg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
The extraction procedure will be matrix-dependent. For a solid matrix, an ultrasound-assisted extraction with a suitable solvent like methanol or acetonitrile is recommended to ensure efficient extraction at low temperatures.[10]
-
Filter the final extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:0.1% Formic Acid in Water (e.g., 85:15 v/v). The addition of a weak acid like formic acid to the mobile phase can improve the peak shape of acidic analytes like abietadien-18-oic acid.[10][11] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV absorbance at 241 nm |
-
System Suitability:
-
Inject the 25 µg/mL standard solution five times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of abietadien-18-oic acid in the sample solutions using the linear regression equation from the calibration curve.
-
Analysis by Gas Chromatography (GC)
For volatile and thermally stable derivatives of abietadien-18-oic acid, GC can be a powerful analytical tool.[12] However, direct analysis of the carboxylic acid can lead to poor peak shape and potential degradation. Derivatization to a more volatile ester (e.g., methyl ester) is often necessary.
Workflow for GC Analysis:
Caption: GC workflow for the quantification of derivatized abietadien-18-oic acid.
Detailed GC Methodology:
-
Derivatization (Methylation):
-
To a dried aliquot of the sample extract or standard, add a methylating agent such as BF3-methanol or diazomethane (with appropriate safety precautions).
-
Heat the reaction mixture as required to ensure complete derivatization.
-
After cooling, extract the methylated derivative into a non-polar solvent like hexane.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | A non-polar or medium-polarity capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm). The choice of a polar or non-polar stationary phase will impact the separation of different terpenoids.[13] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |
| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS). MS detection provides greater selectivity and structural information.[14][15] |
-
System Suitability and Data Analysis:
-
Follow similar procedures for system suitability and data analysis as outlined for the HPLC method.
-
Conclusion
Abietadien-18-oic acid can serve as a valuable reference standard for quality control, particularly in the analysis of complex matrices containing abietane diterpenoids. The choice of analytical methodology, primarily between HPLC and GC, should be dictated by the specific properties of the analyte and the sample matrix. HPLC is generally preferred for the direct analysis of the acid due to its thermal lability, while GC can be employed following a robust derivatization procedure. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers and quality control professionals can confidently utilize abietadien-18-oic acid to ensure the accuracy and reliability of their analytical results, thereby upholding the highest standards of product quality and safety.
References
- Preparative isolation and gas chromatography-mass spectrometry analysis of triterpenoids in kansui radix. Journal of Food and Drug Analysis.
-
The International Council for Harmonisation (ICH) - IFPMA. IFPMA. Available at: [Link]
-
International Council on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) | European Medicines Agency (EMA). European Medicines Agency. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use - Wikipedia. Wikipedia. Available at: [Link]
-
ICH Guidelines for Pharmaceuticals | Complete Overview with Examples - Pharmaguideline. Pharmaguideline. Available at: [Link]
-
ICH Official web site : ICH. ICH. Available at: [Link]
- Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances,taking into account the polarity of the stationary phase. Technology audit and production reserves.
-
Is it possible to detect and quantify terpenoid compounds using gas chromatography? ResearchGate. Available at: [Link]
-
Analysis of diterpenic compounds by GC-MS/MS: contribution to the identification of main conifer resins - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
The Determination of Abietic Acid in Natural Resins and their Derived Products Using Assisted Ultrasonic Sample Preparation and - BrJAC. Brazilian Journal of Analytical Chemistry. Available at: [Link]
-
8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem. PubChem. Available at: [Link]
-
Abietic acid - the NIST WebBook. NIST. Available at: [Link]
- Drug Name Abietic acid Synonyms - Drug Information | Therapeutic Target Database. Therapeutic Target Database.
-
8,13-abietadien-18-oic acid (C20H30O2) - PubChemLite. PubChemLite. Available at: [Link]
-
Showing Compound 8,13-Abietadien-18-oic acid (FDB017403) - FooDB. FooDB. Available at: [Link]
-
Simultaneous Determination of Abietic Acid and Dehydrogenated Abietic Acid in Livestock and Poultry Skin by Liquid Chromatography-Tandem Mass Spectrometry. Food Science. Available at: [Link]
-
Determination of Abietic Acid in Duck Skin Tissue by Solid Phase Extraction-High Performance Liquid Chromatography. Food Science. Available at: [Link]
-
Analysis of abietic acid and dehydroabietic acid in food samples by in-tube solid-phase microextraction coupled with liquid chromatography-mass spectrometry - PubMed. PubMed. Available at: [Link]
-
High-performance liquid Chromatographie method for determination of dehydroabietic and abietic acids, the skin sensitizers in bindi adhesive - ScholarBank@NUS. ScholarBank@NUS. Available at: [Link]
-
High-performance liquid chromatographic determination of dehydroabietic and abietic acids in traditional Chinese medications - PubMed. PubMed. Available at: [Link]
-
Fatty Acid Analysis by HPLC. Nacalai Tesque. Available at: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]
-
(a) Possible transient peroxidation product of abietic acid; (b) hypothetical oxidation producst of 15-hydroxy-7-oxo-dehydroabietic acid. - ResearchGate. ResearchGate. Available at: [Link]
- Showing NP-Card for 7,13-Abietadien-18-oic acid (NP0050542) - NP-MRD. NP-MRD.
-
Synthesis and biological evaluation of abietic acid derivatives. ScienceDirect. Available at: [Link]
-
Derivatization of Abietane Acids by Peptide-like Substituents Leads to Submicromolar Cytotoxicity at NCI-60 Panel - MDPI. MDPI. Available at: [Link]
Sources
- 1. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use - Wikipedia [en.wikipedia.org]
- 2. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. 8,13-Abietadien-18-oic acid | C20H30O2 | CID 16040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 8,13-Abietadien-18-oic acid (FDB017403) - FooDB [foodb.ca]
- 6. PubChemLite - 8,13-abietadien-18-oic acid (C20H30O2) [pubchemlite.lcsb.uni.lu]
- 7. np-mrd.org [np-mrd.org]
- 8. Abietic acid [webbook.nist.gov]
- 9. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 10. brjac.com.br [brjac.com.br]
- 11. lcms.cz [lcms.cz]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. nuft.edu.ua [nuft.edu.ua]
- 14. jfda-online.com [jfda-online.com]
- 15. semanticscholar.org [semanticscholar.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
